Cefetrizole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S3/c22-10(4-9-2-1-3-26-9)19-11-13(23)21-12(15(24)25)8(5-27-14(11)21)6-28-16-17-7-18-20-16/h1-3,7,11,14H,4-6H2,(H,19,22)(H,24,25)(H,17,18,20)/t11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWYUAURRDNBKR-BXUZGUMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=NC=NN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024331 | |
| Record name | (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65307-12-2 | |
| Record name | Cefetrizole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065307122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-8-Oxo-7-(2-(2-thienyl)acetamido)-3-((s-triazol-3-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFETRIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61K37E446T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Cefetrizole for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Cefetrizole, a cephalosporin antibiotic. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflow and mechanism of action.
Introduction
This compound is a semisynthetic, broad-spectrum cephalosporin antibiotic. Its structure features a 7-aminocephalosporanic acid (7-ACA) nucleus with a (2-thiophen-2-yl)acetyl group at the 7-position and a (1H-1,2,4-triazol-5-yl)thiomethyl group at the 3-position. For research purposes, the synthesis of high-purity this compound is essential for accurate in vitro and in vivo studies. This guide details a plausible synthetic route and purification strategy based on established cephalosporin chemistry.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into three main stages:
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Synthesis of the C-3 side chain precursor: Preparation of 5-mercapto-1H-1,2,4-triazole.
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Formation of the this compound nucleus: Synthesis of 7-amino-3-((1H-1,2,4-triazol-5-ylthio)methyl)-3-cephem-4-carboxylic acid.
-
Final acylation: Coupling of the this compound nucleus with 2-(thiophen-2-yl)acetic acid.
A schematic of the overall synthetic workflow is presented below.
Cefetrizole Solubility in Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for cefetrizole is limited. This guide utilizes qualitative data for this compound where available and leverages data for ceftriaxone, a structurally and functionally similar third-generation cephalosporin, to provide a comprehensive overview of expected solubility characteristics and relevant experimental protocols. This information should be used as a reference, and empirical solubility testing for this compound is highly recommended for specific applications.
Introduction
This compound is a third-generation cephalosporin antibiotic. Understanding its solubility in various laboratory solvents is a critical prerequisite for a wide range of research and development activities, including formulation development, in vitro and in vivo testing, and analytical method development. This technical guide provides an in-depth overview of the solubility of this compound, supported by experimental protocols and visual workflows to aid researchers in their studies.
Solubility Profile
Qualitative Solubility Data
Based on information for structurally similar cephalosporins, the expected qualitative solubility of this compound in common laboratory solvents is summarized in the table below.
| Solvent | Expected Solubility |
| Water | Readily Soluble |
| Methanol | Sparingly Soluble |
| Ethanol | Very Slightly Soluble |
Data is inferred from the properties of ceftriaxone sodium, which is described as readily soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol.[1]
Factors Influencing Solubility
Several factors can influence the solubility of this compound, including:
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pH: The solubility of ionizable compounds like this compound is highly dependent on the pH of the solvent.
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Temperature: Solubility is generally temperature-dependent, though the effect varies for different solvent-solute systems.
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Salt Form: The use of different salt forms of the active pharmaceutical ingredient (API) can significantly alter its solubility.
-
Presence of Co-solvents: The addition of co-solvents can enhance or decrease the solubility of a compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental methods. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
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This compound (analytical grade)
-
Selected laboratory solvent (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
-
Volumetric flasks
-
Conical flasks or vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask or vial containing a known volume of the selected solvent. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Seal the flask/vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask/vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Visualizing Key Processes
Mechanism of Action of Cephalosporins
This compound, as a cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is shared with other β-lactam antibiotics like ceftriaxone. The key steps are the binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.
Caption: Mechanism of action of cephalosporin antibiotics like this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a pharmaceutical compound like this compound. This workflow can be adapted for both manual and high-throughput screening methods.
Caption: A generalized experimental workflow for determining drug solubility.
Conclusion
While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a foundational understanding for researchers. By leveraging data from the closely related compound ceftriaxone and outlining a detailed experimental protocol, scientists and drug development professionals are better equipped to approach the formulation and analysis of this compound. The provided visual diagrams of the mechanism of action and experimental workflow serve to further clarify these critical processes. For definitive results, it is imperative to conduct empirical solubility studies for this compound under specific experimental conditions.
References
In Vitro Antibacterial Spectrum of Ceftriaxone: A Technical Guide
Ceftriaxone is a broad-spectrum, third-generation cephalosporin antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its extended half-life allows for once-daily dosing in many indications, making it a valuable agent in both hospital and outpatient settings.[1] This guide provides a detailed overview of the in vitro antibacterial spectrum of ceftriaxone, methodologies for its assessment, and its mechanism of action.
Quantitative Antibacterial Spectrum
The in vitro activity of ceftriaxone is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism under standardized laboratory conditions. The following tables summarize the MIC data for ceftriaxone against a variety of clinically relevant bacterial species. MIC values are typically reported as MIC₅₀ (the concentration required to inhibit 50% of isolates) and MIC₉₀ (the concentration required to inhibit 90% of isolates).
Table 1: In Vitro Activity of Ceftriaxone against Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.25 | ≤0.25 |
| Klebsiella pneumoniae | ≤0.25 | 1 |
| Proteus mirabilis | ≤0.25 | ≤0.25 |
| Haemophilus influenzae | ≤0.015 | ≤0.015 |
| Neisseria gonorrhoeae | ≤0.008 | 0.03 |
| Neisseria meningitidis | ≤0.008 | 0.015 |
| Salmonella spp. | 0.06 | 0.12 |
| Shigella spp. | ≤0.015 | ≤0.015 |
| Serratia marcescens | 0.5 | 4 |
| Citrobacter spp. | 0.25 | 32 |
| Enterobacter spp. | 0.25 | >32 |
Note: Data compiled from multiple sources. MIC values can vary based on geographic location and the prevalence of resistance mechanisms.
Table 2: In Vitro Activity of Ceftriaxone against Gram-Positive Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.03 | 0.12 |
| Streptococcus pneumoniae (penicillin-resistant) | 1 | 2 |
| Streptococcus pyogenes (Group A) | ≤0.015 | 0.03 |
| Streptococcus agalactiae (Group B) | 0.03 | 0.06 |
| Staphylococcus aureus (methicillin-susceptible) | 2 | 4 |
Note: Ceftriaxone is generally not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.
Experimental Protocols for MIC Determination
The determination of MIC values is crucial for assessing the susceptibility of bacterial isolates to antibiotics. The following are standard methodologies used to determine the in vitro activity of ceftriaxone.
Broth Microdilution Method
The broth microdilution method is considered the gold standard for quantitative susceptibility testing.
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Preparation of Antibiotic Dilutions: A two-fold serial dilution of ceftriaxone is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a pure culture and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
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Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of ceftriaxone that completely inhibits visible bacterial growth.
Agar Dilution Method
The agar dilution method is another reference method for MIC determination.
-
Preparation of Agar Plates: A series of agar plates containing two-fold serial dilutions of ceftriaxone in Mueller-Hinton agar are prepared.
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Inoculum Preparation: A standardized bacterial suspension is prepared, similar to the broth microdilution method.
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Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
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MIC Determination: The MIC is the lowest concentration of ceftriaxone that prevents the growth of bacterial colonies.
Visualizations
Mechanism of Action of Ceftriaxone
The bactericidal activity of ceftriaxone results from the inhibition of bacterial cell wall synthesis.[4]
Caption: Mechanism of action of Ceftriaxone.
Experimental Workflow for MIC Determination (Broth Microdilution)
The following diagram illustrates the key steps in determining the MIC of ceftriaxone using the broth microdilution method.
Caption: Workflow for MIC determination.
References
Cefetrizole Stability and Degradation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to a notable scarcity of publicly available, in-depth stability and degradation data specifically for cefetrizole, this guide leverages information on ceftriaxone, a structurally related third-generation cephalosporin, as a predictive model for its stability profile and degradation pathways. The principles and methodologies discussed are broadly applicable to cephalosporin antibiotics and are supplemented with the specific information available for this compound.
Introduction
This compound is a broad-spectrum, semi-synthetic cephalosporin antibiotic. Like other β-lactam antibiotics, the stability of this compound is a critical attribute that can influence its safety, efficacy, and shelf-life. The inherent reactivity of the β-lactam ring makes it susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Understanding these degradation pathways is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the implementation of robust analytical methods for quality control.
This technical guide provides a comprehensive overview of the stability of this compound, drawing parallels from the well-documented degradation of ceftriaxone. It covers the primary degradation pathways, presents quantitative data from related compounds in structured tables, details relevant experimental protocols, and provides visualizations of degradation pathways and experimental workflows.
Physicochemical Properties and Intrinsic Stability
This compound, like other phenylglycine-type cephalosporins, exhibits inherent instability in aqueous solutions and biological media such as sera, even at refrigerated temperatures[1]. This instability is primarily attributed to the strained β-lactam ring, which is susceptible to nucleophilic attack, leading to its cleavage and subsequent loss of antibacterial activity.
Factors Influencing this compound Stability
Several factors can significantly impact the stability of this compound:
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pH: The rate of hydrolysis of the β-lactam ring is highly pH-dependent. Cephalosporins generally exhibit a U-shaped pH-rate profile, with maximum stability typically occurring in the slightly acidic to neutral pH range.
-
Temperature: Increased temperature accelerates the rate of degradation, following the principles of chemical kinetics.
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Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.
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Oxidizing Agents: The presence of oxidizing agents can lead to the formation of sulfoxide derivatives and other oxidation products.
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Moisture: As a solid, the presence of moisture can facilitate hydrolysis, particularly in formulated products.
Degradation Pathways
The degradation of cephalosporins like this compound can proceed through several pathways, with hydrolysis of the β-lactam ring being the most common. Other significant pathways include oxidation, photolysis, and thermal degradation.
Hydrolytic Degradation
Hydrolysis is the primary degradation pathway for this compound in aqueous solutions. The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring, leading to its irreversible opening and the formation of inactive degradation products.
The rate of hydrolysis is influenced by pH. Under acidic conditions, the reaction is often specific-acid catalyzed, while under alkaline conditions, it is specific-base catalyzed. The general mechanism for the hydrolysis of the β-lactam ring is depicted below.
Caption: General Hydrolytic Degradation Pathway of the β-Lactam Ring.
Oxidative Degradation
The thioether group in the dihydrothiazine ring of cephalosporins is susceptible to oxidation, leading to the formation of sulfoxide and, under more stringent conditions, sulfone derivatives. These oxidation products may have reduced or no antibacterial activity.
Caption: General Oxidative Degradation Pathway of Cephalosporins.
Photodegradation
Exposure to light, particularly UV radiation, can induce photodegradation of cephalosporins. The specific photolytic degradation products of this compound have not been extensively reported, but for related compounds, photodegradation can involve complex reactions leading to a variety of products, including isomers and fragments of the original molecule.
Thermal Degradation
At elevated temperatures, this compound can undergo thermal degradation. This process can lead to a variety of degradation products through complex reaction pathways, including decarboxylation and fragmentation of the molecule.
Quantitative Stability Data (Based on Ceftriaxone as a Model)
Due to the lack of specific quantitative stability data for this compound, the following tables summarize the stability of ceftriaxone under various stress conditions. This data provides a valuable reference for predicting the stability profile of this compound.
Table 1: Summary of Ceftriaxone Degradation under Forced Stress Conditions
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 hours | Significant degradation |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24 hours | Very rapid and extensive degradation |
| Oxidative | 3% H₂O₂, Room Temperature, 24 hours | Significant degradation |
| Photolytic | UV light (254 nm), solid state & solution | Degradation observed |
| Thermal | 105°C, 24 hours | Degradation observed |
Table 2: Stability of Ceftriaxone in Aqueous Solution at Different Temperatures
| Temperature | Storage Duration | Remaining Ceftriaxone (%) |
| 4°C | 24 hours | > 95% |
| 25°C (Room Temp) | 24 hours | ~90% |
| 37°C | 24 hours | < 80% |
Stabilization of this compound
Studies have shown that the stability of this compound in aqueous solutions and sera can be improved.
-
Use of Antioxidants: Sodium metabisulphite (Na₂S₂O₅), a reducing agent, has been shown to stabilize this compound in aqueous solutions[1]. The stabilizing effect is more pronounced in deionized water compared to buffered solutions and is temperature-dependent, with storage at 4°C providing better stability than at -20°C[1].
-
Acidification: The addition of hydrochloric acid (e.g., 0.1 mL of 2 N HCl to 2 mL of solution) can preserve the potency of this compound in aqueous solutions and sera for up to four weeks, even at room temperature[1]. This suggests that maintaining a lower pH can significantly slow down the degradation process.
Experimental Protocols
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. The following are generalized protocols based on ICH guidelines, which would be applicable to this compound.
Forced Degradation Study Protocol
Caption: A typical workflow for a forced degradation study.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of an acid (e.g., 0.1 M or 1 M HCl).
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with a corresponding amount of base (e.g., 0.1 M or 1 M NaOH), and dilute to the final concentration with the mobile phase for analysis.
3. Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of a base (e.g., 0.1 M or 1 M NaOH).
-
Keep the solution at room temperature or a slightly elevated temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with a corresponding amount of acid (e.g., 0.1 M or 1 M HCl), and dilute for analysis.
4. Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of an oxidizing agent (e.g., 3% or 30% H₂O₂).
-
Keep the solution at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute for analysis.
5. Thermal Degradation:
-
For solid-state studies, place the this compound powder in a hot air oven at a high temperature (e.g., 105°C) for a defined period.
-
For solution studies, heat the stock solution at a specific temperature.
-
At each time point, withdraw a sample (dissolving the solid if necessary) and dilute for analysis.
6. Photolytic Degradation:
-
Expose the this compound solid powder and a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
A control sample should be kept in the dark under the same conditions.
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At each time point, withdraw a sample and prepare it for analysis.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for this purpose.
Typical Chromatographic Conditions for a Cephalosporin:
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the drug and its degradation products have significant absorbance (e.g., 254 nm or 270 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Method Validation: The stability-indicating method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Conclusion
While specific, in-depth data on the stability and degradation pathways of this compound is limited in the public domain, a comprehensive understanding can be extrapolated from the behavior of structurally similar cephalosporins, such as ceftriaxone. This compound is susceptible to degradation, primarily through hydrolysis of its β-lactam ring, a process influenced by pH and temperature. Oxidative and photolytic pathways also contribute to its degradation.
The stability of this compound can be enhanced through formulation strategies such as the inclusion of antioxidants like sodium metabisulphite and by maintaining an acidic pH. The development and validation of a robust stability-indicating analytical method, typically an RP-HPLC method, are essential for monitoring the stability of this compound and ensuring the quality, safety, and efficacy of its pharmaceutical products. Further research specifically focused on the degradation profile of this compound is warranted to provide a more complete understanding for drug development professionals.
References
Navigating the Therapeutic Landscape of Cefetrizole: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
A comprehensive analysis of the absorption, distribution, metabolism, excretion, and antimicrobial activity of the cephalosporin antibiotic, Cefetrizole, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a semisynthetic cephalosporin antibiotic noted for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing the potential for resistance development. This technical guide provides an in-depth exploration of the core PK/PD properties of this compound, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways to facilitate a comprehensive understanding.
Pharmacokinetics: The Journey of this compound in the Body
The pharmacokinetic profile of a drug delineates its course through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining the onset, intensity, and duration of therapeutic effect.
Absorption
This compound is primarily administered orally. Following oral administration, it is well-absorbed from the gastrointestinal tract.
Distribution
Once absorbed, this compound distributes into various body tissues and fluids. A key determinant of its distribution is its binding to plasma proteins.
Table 1: Plasma Protein Binding of this compound
| Species | Protein Binding (%) | Concentration Range | Reference |
| Human | 90-95% | < 100 µg/mL | [1] |
| Human | ~60% | > 400 µg/mL | [1] |
The binding of this compound to human plasma proteins is concentration-dependent, with higher binding observed at lower concentrations[1]. This binding involves two sites: a high-affinity, low-capacity site and a low-affinity, high-capacity site[1].
The apparent volume of distribution (Vd) provides insight into the extent of drug distribution throughout the body.
Table 2: Volume of Distribution of this compound
| Population | Route of Administration | Volume of Distribution (L) | Reference |
| Healthy Adults | Intravenous/Intramuscular | 5.78 - 13.5 | [2] |
| Septic Patients | Intravenous/Intramuscular | 6.48 - 35.2 | [2] |
Metabolism
Metabolism of this compound is reported to be negligible[2]. The drug is primarily eliminated from the body in its unchanged form.
Excretion
This compound is eliminated from the body through both renal and biliary pathways.
Table 3: Elimination Parameters of this compound
| Parameter | Value | Reference |
| Elimination Half-life | 5.8 - 8.7 hours | [2][3] |
| Renal Excretion (% of dose) | 33 - 67% | [2][3] |
| Biliary Excretion | Remainder of the dose | [2][3] |
| Plasma Clearance (Healthy Adults) | 0.58 - 1.45 L/hour | [2] |
| Renal Clearance | 0.32 - 0.73 L/hour | [2] |
The long elimination half-life of this compound allows for convenient once or twice-daily dosing regimens[2].
Pharmacodynamics: The Action of this compound on Bacteria
Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect, in this case, the antimicrobial activity against pathogenic bacteria.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the binding of its β-lactam moiety to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane[2]. These PBPs, which include carboxypeptidases, endopeptidases, and transpeptidases, are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall[2]. By inactivating these enzymes, this compound disrupts cell wall synthesis, leading to the formation of defective cell walls and ultimately, bacterial cell lysis and death[2].
Caption: this compound's mechanism of action.
Antimicrobial Activity
The in vitro activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 4: In Vitro Activity of this compound against Various Pathogens
| Bacterial Species | MIC Range (mg/L) | Reference |
| Streptococcus pneumoniae | Varies by susceptibility | [4] |
| Enterobacteriaceae | Susceptibility breakpoint ≤1 mg/L | [5] |
| Neisseria gonorrhoeae | Susceptible: <0.002 mg/L; Resistant: ≥0.5 mg/L | [6] |
This compound has demonstrated greater in vitro activity against both Gram-positive and Gram-negative bacteria compared to cephalexin[7]. It is also more active than cephalothin, cefazolin, and cephapirin against most Gram-negative bacteria[7].
Experimental Protocols
A summary of the methodologies employed in key pharmacokinetic and pharmacodynamic studies is provided below to aid in the replication and extension of these findings.
Determination of Plasma Protein Binding
-
Method: Equilibrium dialysis or ultrafiltration.
-
Procedure:
-
Human, baboon, rabbit, dog, and rat plasma were used.
-
Plasma samples were spiked with varying concentrations of this compound.
-
For equilibrium dialysis, the plasma is placed in a dialysis bag and dialyzed against a protein-free buffer until equilibrium is reached.
-
For ultrafiltration, the plasma is centrifuged through a semipermeable membrane that retains proteins and protein-bound drug.
-
The concentration of this compound in the protein-containing (total) and protein-free (unbound) fractions is determined using high-performance liquid chromatography (HPLC)[1].
-
The percentage of protein binding is calculated as: ((Total Drug - Unbound Drug) / Total Drug) * 100.
-
Pharmacokinetic Studies in Humans
-
Study Design: Crossover study design with ascending single doses.
-
Procedure:
-
Healthy adult volunteers were administered single intravenous infusions of this compound over 30 minutes at doses of 0.5 g, 1 g, and 2 g[8].
-
Serial blood and urine samples were collected at predetermined time points.
-
Plasma and urine concentrations of this compound were quantified using a validated HPLC method[8].
-
Pharmacokinetic parameters such as elimination half-life, volume of distribution, and clearance were calculated from the concentration-time data using non-compartmental analysis.
-
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution or agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
A standardized inoculum of the test bacterium is prepared.
-
Two-fold serial dilutions of this compound are prepared in a liquid growth medium (broth microdilution) or incorporated into agar plates (agar dilution).
-
The bacterial inoculum is added to each dilution.
-
The plates or tubes are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth[9].
-
Caption: Workflow for MIC determination.
Conclusion
This technical guide has provided a detailed overview of the pharmacokinetics and pharmacodynamics of this compound. The quantitative data presented in the tables, along with the detailed experimental protocols and visual representations of key processes, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these PK/PD parameters is essential for the rational design of dosing strategies that maximize the therapeutic potential of this compound while mitigating the risk of antimicrobial resistance. Further research into the clinical application of these findings will continue to refine the optimal use of this important cephalosporin antibiotic.
References
- 1. Plasma protein binding of ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetic profile of ceftriaxone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamic evaluation of ceftriaxone single-dose therapy (0.125-1 g) to eradicate ceftriaxone-susceptible and ceftriaxone-resistant Neisseria gonorrhoeae strains in a hollow fibre infection model for gonorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and clinical studies of cefatrizine, a new semisynthetic cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ceftriaxone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Cefetrizole: An Obscure Member of the Cephalosporin Family
Cefetrizole is identified as a cephalosporin, a class of β-lactam antibiotics.[1] Its chemical structure is formally known as (6R,7R)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2][3] This complex nomenclature provides insight into its constituent chemical moieties, which are fundamental to its presumed mechanism of action.
Presumed Mechanism of Action
Based on the general mechanism of cephalosporins, this compound would act by inhibiting the synthesis of the bacterial cell wall.[1] The β-lactam ring, a core component of its structure, is designed to bind to and inactivate penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By disrupting this process, the structural integrity of the bacterial cell is compromised, leading to cell lysis and death.
The logical workflow for the discovery and development of a typical cephalosporin antibiotic is outlined below. It is important to note that this is a generalized pathway and specific details for this compound are not available.
Data Availability and Future Research
The lack of accessible data on this compound is unusual for a compound that has been formally named and categorized. This could be due to a number of factors, including:
-
Early-stage discontinuation: The compound may have been synthesized and screened but failed to show significant advantages over existing antibiotics, leading to the cessation of its development before extensive studies were published.
-
Proprietary research: The data may exist within the internal archives of a pharmaceutical company and was never publicly disclosed.
-
Niche application: It might have been investigated for a very specific and limited application that did not warrant broad publication.
Without further information, it is impossible to provide a detailed technical guide on this compound. Researchers interested in this specific compound would likely need to conduct archival research into patent databases and older, non-digitized scientific literature, or directly contact pharmaceutical companies that were active in cephalosporin research during the latter half of the 20th century. The current available information is insufficient to fulfill the requirements for a detailed technical whitepaper, including quantitative data tables and specific experimental protocols.
References
Cefetrizole Analogues: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of cefetrizole analogues, a class of cephalosporin antibiotics. This compound, characterized by a 2-(2-thienyl)acetamido group at the C-7 position and a (1H-1,2,4-triazol-5-ylthio)methyl moiety at the C-3 position, serves as a scaffold for synthetic modifications aimed at enhancing antibacterial potency, broadening the spectrum of activity, and improving pharmacokinetic profiles. This document details the impact of structural modifications at the C-3 and C-7 positions on the biological activity of these analogues. Key experimental protocols for the evaluation of these compounds are outlined, and quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide includes visualizations of the underlying mechanisms and experimental workflows to facilitate a deeper understanding of the SAR principles governing this class of antibiotics.
Introduction to this compound and Cephalosporins
Cephalosporins are a cornerstone of antibacterial therapy, belonging to the β-lactam class of antibiotics.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1] This disruption leads to cell lysis and bacterial death. The core chemical structure of cephalosporins is the 7-aminocephalosporanic acid (7-ACA) nucleus, which consists of a dihydrothiazine ring fused to a β-lactam ring.
This compound is a semisynthetic cephalosporin featuring a thiophene-containing acylamino side chain at the C-7 position and a triazole-containing thiomethyl group at the C-3 position.[2] The substituents at these two positions are critical determinants of the antibiotic's properties. Modifications at the C-7 acylamino side chain primarily influence the antibacterial spectrum and potency, while alterations at the C-3 position modulate the pharmacokinetic properties, such as metabolism and protein binding, as well as antibacterial activity.[1]
Structure-Activity Relationships of this compound Analogues
The antibacterial efficacy and pharmacokinetic profile of this compound analogues are intricately linked to their molecular structure. The following sections explore the impact of modifications at the C-3 and C-7 positions.
Modifications at the C-3 Position
The substituent at the C-3 position of the cephalosporin nucleus plays a significant role in the overall activity and pharmacokinetic properties of the molecule. In this compound, this is a (1H-1,2,4-triazol-5-ylthio)methyl group.
The nature of the heterocyclic ring at the C-3 position can influence antibacterial potency. For instance, the introduction of different heterocyclic catechols at the C-3 side chain has been explored to enhance efficacy against Gram-negative bacteria.[3] Studies on cephalosporins with 3-triazolylpyridiniummethyl substituents have also been conducted to investigate their structure-activity relationships.[4]
Modifications at the C-7 Acylamino Side Chain
The C-7 acylamino side chain is a primary determinant of the antibacterial spectrum and potency against various bacterial pathogens. In this compound, this is a 2-(2-thienyl)acetamido group.
The introduction of aminobenzimidazole and aminoimidazoline heterocycles at the C-7 position has been shown to significantly affect the antibacterial spectrum and β-lactamase stability.[5] Specifically, basic C-7 residues have been correlated with exceptional stability against β-lactamases, a common mechanism of bacterial resistance.[5] The pKa of the C-7 amino heterocycle is a critical factor, with more basic groups leading to enhanced β-lactamase stability but a narrower spectrum of activity limited to Gram-negative bacteria.[5] Conversely, less basic aminobenzimidazoles exhibit a broader spectrum against both Gram-positive and Gram-negative organisms but have limited β-lactamase stability.[5]
Quantitative Data on Antibacterial Activity
The antibacterial activity of cephalosporin analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the in vitro antibacterial activity of this compound and related compounds against a panel of Gram-positive and Gram-negative bacteria.
| Compound | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 0.78 - 3.12 |
| Streptococcus pyogenes | ≤0.05 - 0.2 | |
| Escherichia coli | 1.56 - 12.5 | |
| Klebsiella pneumoniae | 0.78 - 3.12 | |
| Proteus mirabilis | 0.39 - 1.56 | |
| Cephalothin | Staphylococcus aureus | 0.2 - 0.39 |
| Streptococcus pyogenes | ≤0.05 | |
| Escherichia coli | 3.12 - 6.25 | |
| Klebsiella pneumoniae | 1.56 - 3.12 | |
| Proteus mirabilis | 6.25 - 12.5 | |
| Cefazolin | Staphylococcus aureus | 0.2 - 0.39 |
| Streptococcus pyogenes | ≤0.05 | |
| Escherichia coli | 1.56 - 3.12 | |
| Klebsiella pneumoniae | 0.78 - 1.56 | |
| Proteus mirabilis | 1.56 - 3.12 |
Note: Data is compiled from various sources and represents a range of reported MIC values.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains
-
This compound analogues (stock solutions)
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Efficacy in Murine Infection Models
The in vivo efficacy of this compound analogues can be evaluated in various murine infection models, such as the neutropenic mouse thigh infection model.
Materials:
-
Female ICR mice (or other suitable strain)
-
Cyclophosphamide (for inducing neutropenia)
-
Bacterial strains
-
Test compounds
-
Saline solution
Procedure:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.
-
After a set period to allow for the development of neutropenia, infect the mice intramuscularly in the thigh with a standardized inoculum of the test bacterium.
-
Initiate treatment with the test compounds at various doses via a specified route (e.g., subcutaneous or intravenous) at a set time post-infection.
-
Administer the treatment at regular intervals for a defined duration.
-
At the end of the treatment period, euthanize the mice, and aseptically remove the thighs.
-
Homogenize the thigh tissue and perform serial dilutions to determine the number of viable bacteria (CFU/thigh).
-
The efficacy of the compound is determined by the reduction in bacterial load compared to untreated control animals.
Protein Binding Assay
The extent of plasma protein binding is a crucial pharmacokinetic parameter that can be determined using methods such as ultrafiltration.
Materials:
-
Human serum albumin (or plasma)
-
Test compounds
-
Ultrafiltration devices (e.g., Centrifree®)
-
Phosphate buffer
-
Analytical method for drug quantification (e.g., HPLC)
Procedure:
-
Prepare solutions of the test compounds in phosphate buffer.
-
Add the compound solutions to human serum albumin or plasma to achieve the desired final concentrations.
-
Incubate the mixture at 37°C for a specified period to allow for binding equilibrium to be reached.
-
Transfer an aliquot of the mixture to an ultrafiltration device.
-
Centrifuge the device to separate the protein-free ultrafiltrate from the protein-bound drug.
-
Analyze the concentration of the drug in the ultrafiltrate (unbound concentration) and in the initial mixture (total concentration) using a validated analytical method.
-
Calculate the percentage of protein binding using the formula: % Protein Binding = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100
Visualizing Mechanisms and Workflows
Mechanism of Action and Resistance
The following diagram illustrates the mechanism of action of cephalosporins and the primary mechanisms of bacterial resistance.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) of a this compound analogue is depicted below.
Conclusion
The structure-activity relationships of this compound analogues are a complex interplay of modifications at the C-3 and C-7 positions of the cephalosporin core. Alterations to the C-7 acylamino side chain are pivotal for modulating the antibacterial spectrum and potency, including resistance to β-lactamases. Modifications at the C-3 position are crucial for optimizing pharmacokinetic properties and can also contribute to antibacterial efficacy. A thorough understanding of these SAR principles, supported by robust in vitro and in vivo experimental data, is essential for the rational design of novel cephalosporin antibiotics with improved therapeutic profiles. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of antibacterial research.
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H15N5O4S3 | CID 193956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cephalosporins having a heterocyclic catechol in the C3 side chain. I. Enhancement of efficacy against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New cephalosporin antibiotics with 3-triazolylpyridiniummethyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of new cephalosporins with amino heterocycles at C-7. Dependence of the antibacterial spectrum and beta-lactamase stability on the pKa of the C-7 heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Cefetrizole Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cefetrizole in pharmaceutical formulations. The described method utilizes a reversed-phase C18 column with UV detection, providing excellent selectivity and sensitivity for the determination of this compound. This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require an accurate and precise method for this compound quantification.
Introduction
This compound is a broad-spectrum cephalosporin antibiotic. Accurate quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances. This application note presents a detailed protocol for a validated HPLC method for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
-
Reference Standard: this compound reference standard of known purity.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the quantification of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Ortho-phosphoric acid (75:24.5:0.5 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Mobile Phase
-
Carefully measure 750 mL of HPLC grade methanol, 245 mL of HPLC grade water, and 5 mL of ortho-phosphoric acid.
-
Combine the components in a suitable container and mix thoroughly.
-
Degas the mobile phase using a vacuum filtration system with a 0.22 µm membrane filter or by sonication for at least 15 minutes before use.
Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate until the standard is completely dissolved.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.
Preparation of Working Standard Solutions
-
Pipette 1.0 mL of the Standard Stock Solution (1000 µg/mL) into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a concentration of 100 µg/mL.
-
From this 100 µg/mL solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 50 µg/mL by appropriate dilution with the mobile phase. These will be used to construct the calibration curve.
Preparation of Sample Solution (from a parenteral dosage form)
-
For a product with a label claim of 1000 mg of this compound per vial, reconstitute the contents of the vial as directed.
-
Accurately transfer a volume of the reconstituted solution equivalent to 10 mg of this compound into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well.
-
Transfer 2.0 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The described HPLC method should be validated in accordance with ICH guidelines. The following table summarizes typical validation parameters and their acceptable limits.
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
| Specificity | The peak for this compound should be well-resolved from any other peaks. |
Data Presentation
The quantitative data for the validation of the HPLC method for this compound is summarized below.
Linearity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | [Insert Value] |
| 20 | [Insert Value] |
| 30 | [Insert Value] |
| 40 | [Insert Value] |
| 50 | [Insert Value] |
Correlation Coefficient (r²): [Insert Value ≥ 0.999]
Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | [Insert Value] | [Insert Value] | [Insert Value] |
| 100% | [Insert Value] | [Insert Value] | [Insert Value] |
| 120% | [Insert Value] | [Insert Value] | [Insert Value] |
Precision
| Parameter | % RSD |
| Repeatability (Intra-day) | [Insert Value ≤ 2.0%] |
| Intermediate Precision (Inter-day) | [Insert Value ≤ 2.0%] |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
Application Note & Protocol: Development and Validation of a Microbiological Assay for Determining Cefetrizole Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefetrizole is a broad-spectrum cephalosporin antibiotic. Accurate determination of its potency is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Microbiological assays are essential for determining the biological activity of antibiotics, as they measure the actual antimicrobial effect. This document provides a detailed protocol for the development and validation of a cylinder-plate microbiological assay for determining the potency of this compound, based on the agar diffusion method.
The assay's validation is performed in accordance with the International Conference on Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, and specificity to ensure the method is reliable and reproducible for routine quality control.
Principle of the Method
The potency of this compound is determined by measuring its inhibitory effect on a susceptible microorganism. The agar diffusion assay, specifically the cylinder-plate method, is employed. In this method, a uniform suspension of a test microorganism is inoculated into a sterile agar medium. Stainless steel cylinders are placed on the surface of the solidified agar, and solutions of known concentrations of a this compound reference standard and the test sample are added to the cylinders.
During incubation, the antibiotic diffuses from the cylinders into the agar, creating a concentration gradient. This results in circular zones of inhibition where the microbial growth is prevented. The diameter of these zones is proportional to the logarithm of the antibiotic concentration. By comparing the zone diameters produced by the test sample to those produced by the reference standard, the potency of the sample can be calculated.
Materials and Reagents
-
This compound Reference Standard
-
This compound Test Sample
-
Test Microorganism: Staphylococcus aureus ATCC 6538P
-
Culture Media:
-
Tryptic Soy Broth (for inoculum preparation)
-
Antibiotic Medium No. 1 (for the base layer)
-
Antibiotic Medium No. 11 (for the seeded layer)
-
-
Phosphate Buffer (0.1 M, pH 6.0)
-
Sterile Saline Solution (0.9% NaCl)
-
Stainless Steel Cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm height)
-
Petri Dishes (100 mm x 20 mm)
-
Sterile pipettes and other laboratory glassware
-
Incubator (35 ± 2°C)
-
Calipers (for measuring zone diameters)
Experimental Protocols
Preparation of Test Microorganism
-
Stock Culture: Maintain the stock culture of Staphylococcus aureus ATCC 6538P on slants of Antibiotic Medium No. 1.
-
Inoculum Preparation:
-
Inoculate a loopful of the microorganism from the stock culture into a flask containing 100 mL of Tryptic Soy Broth.
-
Incubate at 35 ± 2°C for 18-24 hours.
-
Harvest the bacterial cells by centrifugation and wash three times with sterile saline solution.
-
Resuspend the cells in sterile saline to obtain a stock suspension.
-
Dilute the stock suspension with sterile saline to achieve a turbidity that results in clear and well-defined zones of inhibition. The optimal concentration should be determined experimentally.
-
Preparation of Standard and Sample Solutions
-
This compound Standard Stock Solution (1000 µg/mL): Accurately weigh a quantity of the this compound Reference Standard and dissolve it in 0.1 M phosphate buffer (pH 6.0) to obtain a final concentration of 1000 µg/mL.
-
Standard Curve Solutions: From the stock solution, prepare a series of working standard solutions by serial dilution with phosphate buffer to obtain concentrations of 16.0, 32.0, and 64.0 µg/mL.
-
This compound Sample Stock Solution (1000 µg/mL): Accurately weigh a quantity of the this compound test sample and dissolve it in 0.1 M phosphate buffer (pH 6.0) to obtain a theoretical concentration of 1000 µg/mL.
-
Sample Test Solutions: From the sample stock solution, prepare test solutions at the same concentrations as the standard curve solutions (16.0, 32.0, and 64.0 µg/mL).
Agar Plate Preparation and Assay Procedure
-
Base Layer: Dispense 21 mL of sterile, molten Antibiotic Medium No. 1 into each Petri dish. Allow it to solidify on a level surface.
-
Seeded Layer: Inoculate molten Antibiotic Medium No. 11 (kept at 48-50°C) with the prepared microbial suspension. The exact volume of inoculum should be optimized to produce distinct zones of inhibition. Pour 4 mL of this seeded agar over the base layer and allow it to solidify.
-
Cylinder Placement: Aseptically place six stainless steel cylinders on the surface of the seeded agar in each plate, positioned at a 60° angle from each other.
-
Application of Solutions: Fill three alternate cylinders with the median concentration of the standard solution (32.0 µg/mL) and the other three cylinders with the corresponding concentration of the sample solution. Repeat this for each concentration level on different plates, ensuring a balanced design.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Zone Diameter Measurement: After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calibrated calipers.
Data Presentation and Analysis
Linearity
The linearity of the assay is determined by constructing a calibration curve. The average zone diameters are plotted against the logarithm of the this compound standard concentrations. A linear relationship should be observed within the tested concentration range.
| Concentration (µg/mL) | Log Concentration | Mean Zone Diameter (mm) |
| 16.0 | 1.204 | [Insert Data] |
| 32.0 | 1.505 | [Insert Data] |
| 64.0 | 1.806 | [Insert Data] |
| Table 1: Example data structure for linearity assessment. |
The linearity is evaluated by the correlation coefficient (r) and the coefficient of determination (r²), which should be close to 1.[1][2][3][4]
Precision
Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5][6]
-
Repeatability: The assay is performed multiple times on the same day under the same conditions.
-
Intermediate Precision: The assay is performed on different days, by different analysts, or with different equipment.
The precision is expressed as the Relative Standard Deviation (RSD%).
| Parameter | Number of Replicates | Mean Potency (%) | RSD (%) |
| Repeatability | 6 | [Insert Data] | < 2% |
| Intermediate Precision (Day 1) | 6 | [Insert Data] | < 2% |
| Intermediate Precision (Day 2) | 6 | [Insert Data] | < 2% |
| Table 2: Example data structure for precision assessment. |
Accuracy
Accuracy is determined by the recovery of a known amount of this compound standard added to the sample. The assay is performed on samples spiked with the standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[2]
| Spiked Level (%) | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 25.6 | [Insert Data] | [Insert Data] |
| 100 | 32.0 | [Insert Data] | [Insert Data] |
| 120 | 38.4 | [Insert Data] | [Insert Data] |
| Table 3: Example data structure for accuracy assessment. |
The mean recovery should be within an acceptable range (typically 98-102%).
Visualization
Experimental Workflow
References
- 1. Microbiological Antibiotic Assay Validation of Gentamicin Sulfate Using Two-Dose Parallel Line Model (PLM) | HighTech and Innovation Journal [hightechjournal.org]
- 2. Development and Validation of a Microbiological Agar Assay for Determination of Orbifloxacin in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A fully validated microbiological assay to evaluate the potency of ceftriaxone sodium | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 6. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics | springermedizin.de [springermedizin.de]
Application Notes and Protocols for Cephalosporin Administration in Animal Models for Infection Studies
A focus on Cefetrizole and the use of Ceftriaxone as a well-documented surrogate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the administration of this compound in animal models for infection studies is limited in the current body of scientific literature. This compound is a first-generation cephalosporin, and much of the contemporary research focuses on later-generation cephalosporins. Therefore, this document provides detailed application notes and protocols for Ceftriaxone , a widely studied third-generation cephalosporin, as a surrogate. These protocols can serve as a robust starting point for developing and validating experimental designs for this compound, with the understanding that adjustments for pharmacokinetic and pharmacodynamic differences will be necessary.
Overview of Cephalosporin Administration in Animal Models
Cephalosporins are a class of beta-lactam antibiotics widely used to treat bacterial infections. In pre-clinical research, animal models are essential for evaluating their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). The choice of animal model, route of administration, and dosage regimen are critical for obtaining meaningful and translatable data.
Data Presentation: Quantitative Data for Ceftriaxone Administration
The following tables summarize quantitative data from various studies on Ceftriaxone administration in different animal models. This data can be used as a reference for designing new experiments.
Table 1: Ceftriaxone Dosage and Administration in Rodent Models
| Animal Model | Infection Model | Dosage | Route of Administration | Frequency | Reference |
| Mice | Klebsiella pneumoniae & Staphylococcus aureus | 4.2 ± 0.4 mg/kg | Aerosol Inhalation | 20-minute inhalation | [1] |
| Mice | Klebsiella pneumoniae & Staphylococcus aureus | 5 mg/kg | Intraperitoneal (IP) / Intravenous (IV) | Single dose | [1] |
| Mice | Neisseria gonorrhoeae | 5 mg/kg | Intraperitoneal (IP) | Single dose | [2][3] |
| Mice | Neisseria gonorrhoeae (resistant strain) | 120 mg/kg | Intraperitoneal (IP) | Three times a day (TID) | [2] |
| Sprague-Dawley Rats | Local Tissue Response (No infection) | 1,000 mg/kg/day | Subcutaneous (SC) | Daily for 12 days | [4][5] |
| Sprague-Dawley Rats | Toxicology Study | 0.25, 0.5, 1 g/kg/day | Subcutaneous (SC) | Daily or BID for 6 months | [6] |
Table 2: Ceftriaxone Dosage and Administration in Non-Rodent Models
| Animal Model | Infection Model | Dosage | Route of Administration | Frequency | Reference |
| Dogs | Uncomplicated Lower Urinary Tract Infection | 25 mg/kg | Intravenous (IV) | Single dose | [7] |
| Dogs | Pharmacokinetic Study | 50 mg/kg | IV, IM, SC | Single dose | [8] |
| Cats | Pharmacokinetic Study | 25 mg/kg | IV, IM, SC | Single dose | [9] |
| Buffalo Calves | E. coli Lipopolysaccharide Induced Fever | 10 mg/kg | Intravenous (IV) | Single dose | [10] |
| Pigs (Mizo local) | Pharmacokinetic Study | 20 mg/kg | Intramuscular (IM) | Single dose | [11] |
Experimental Protocols
Protocol for Subcutaneous Administration of Ceftriaxone in a Rat Model of Local Tissue Response
This protocol is adapted from a study evaluating the local tolerability of subcutaneously administered ceftriaxone in Sprague-Dawley rats.[4][5]
Objective: To assess the local inflammatory response to subcutaneous administration of a cephalosporin.
Materials:
-
Sprague-Dawley rats
-
Ceftriaxone sodium for injection
-
Sterile normal saline (0.9% NaCl)
-
Potassium chloride solution (positive control)
-
Syringes and needles (appropriate gauge for subcutaneous injection)
-
Clippers for hair removal
-
Skin biopsy punch
-
Formalin for tissue fixation
-
Histology processing reagents and equipment
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least 7 days before the experiment.
-
Preparation: On the day of the experiment, weigh each animal. Prepare the designated concentrations of Ceftriaxone in sterile saline.
-
Dosing and Administration:
-
Divide the back of each rat into four quadrants.
-
Administer the Ceftriaxone solution (e.g., 1000 mg/kg) subcutaneously, rotating the injection site daily among the four quadrants for the duration of the study (e.g., 12 days).[4]
-
Administer normal saline to the negative control group and potassium chloride to the positive control group.[4]
-
-
Monitoring: Observe the animals daily for any signs of distress, and monitor the injection sites for erythema, swelling, or necrosis.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect skin biopsies from the injection sites.
-
Histopathological Analysis: Fix the skin samples in formalin, process for histology, and stain with Hematoxylin and Eosin (H&E). A semi-quantitative scoring system can be used to assess the local inflammatory response.
Protocol for Intraperitoneal Administration of Ceftriaxone in a Mouse Sepsis Model
This protocol is a general representation based on common practices in mouse infection models.[1][2]
Objective: To evaluate the efficacy of a cephalosporin in a systemic infection model.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
Bacterial strain of interest (e.g., Klebsiella pneumoniae)
-
Ceftriaxone sodium for injection
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (appropriate gauge for intraperitoneal injection)
-
Equipment for bacterial culture and quantification
Procedure:
-
Infection Induction:
-
Prepare a standardized inoculum of the bacterial strain in sterile PBS.
-
Inject the bacterial suspension intraperitoneally into the mice. The inoculum size should be predetermined to cause a non-lethal but significant infection.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer Ceftriaxone (e.g., 5 mg/kg) or vehicle control (PBS) via intraperitoneal injection.[1]
-
-
Monitoring: Monitor the mice for clinical signs of infection (e.g., lethargy, ruffled fur, weight loss) and survival over a set period (e.g., 7 days).
-
Bacterial Load Determination: At selected time points, a subset of animals can be euthanized to collect blood, spleen, and liver for the determination of bacterial load by plating serial dilutions on appropriate agar plates.
-
Data Analysis: Compare survival rates between the treatment and control groups using Kaplan-Meier survival analysis. Compare bacterial loads between groups using appropriate statistical tests.
Mandatory Visualizations
General Workflow for Animal Infection and Treatment Studies
Caption: General workflow for in vivo infection and treatment studies.
Simplified Signaling Pathway of Beta-Lactam Antibiotics
Ceftriaxone, as a beta-lactam antibiotic, inhibits bacterial cell wall synthesis.[12]
Caption: Simplified mechanism of action of beta-lactam antibiotics.
References
- 1. Aerosol Inhalation Delivery of Ceftriaxone in Mice: Generation Procedure, Pharmacokinetics, and Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Data Are Predictive of In Vivo Efficacy for Cefixime and Ceftriaxone against Susceptible and Resistant Neisseria gonorrhoeae Strains in the Gonorrhea Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local Tissue Response to Subcutaneous Administration of Ceftriaxone in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local Tissue Response to Subcutaneous Administration of Ceftriaxone in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical rodent toxicity studies for long term use of ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Veterinární medicína: Efficacy of single-dose ceftriaxone versus multiple-dose enrofloxacin in dogs with uncomplicated lower urinary tract infection: a randomised clinical trial [vetmed.agriculturejournals.cz]
- 8. Pharmacokinetics of ceftriaxone administered by the intravenous, intramuscular or subcutaneous routes to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of ceftriaxone after intravenous, intramuscular and subcutaneous administration to domestic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and dosage regimen of ceftriaxone in E. coli lipopolysaccharide induced fever in buffalo calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. go.drugbank.com [go.drugbank.com]
Techniques for Assessing Cefetrizole Penetration in Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data summaries for assessing the penetration of the cephalosporin antibiotic, Cefetrizole, into various tissues. The methodologies described are crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of drug distribution and efficacy at the site of infection. The protocols provided are based on established techniques for similar cephalosporins, such as Ceftriaxone, and can be adapted for this compound.
I. Introduction to this compound Tissue Penetration Assessment
To be effective, an antibiotic must reach the site of infection in concentrations sufficient to inhibit or kill the pathogenic microorganisms.[1] Measuring the concentration of this compound in different tissues is therefore a critical step in its preclinical and clinical development. Two primary approaches are used to assess tissue penetration: analysis of total drug concentration in tissue homogenates and measurement of unbound drug concentration in the interstitial fluid.
Total Tissue Concentration: This involves homogenizing a tissue sample and extracting the drug for quantification. This method provides an overall measure of the drug present in the tissue, including both protein-bound and unbound fractions.
Unbound Tissue Concentration: The unbound fraction of a drug is the pharmacologically active portion.[2][3] Microdialysis is a minimally invasive technique that allows for the sampling of the unbound drug directly from the interstitial fluid of a target tissue in vivo.[2][4][5]
This document provides protocols for both approaches.
II. Quantitative Data on Cephalosporin Tissue Penetration
The following table summarizes published data on the penetration of Ceftriaxone, a third-generation cephalosporin structurally and pharmacokinetically similar to this compound, in various human tissues. This data can serve as a valuable reference for expected concentration ranges.
| Tissue | Mean Concentration (µg/g or µg/mL) | Dosing Regimen | Reference |
| Lung | 27 ± 9 | 1g IV | [6] |
| Thoracic Wall Fat | 13.5 ± 7.8 | 1g IV | [6] |
| Epiploic Fat | 8.7 ± 3.3 (at 30 min post-infusion) | 1g IV | [7] |
| Uterus | Variable, therapeutic levels up to 24h | 1g IM | [8] |
| Ovary | Variable, therapeutic levels up to 24h | 1g IM | [8] |
| Fallopian Tubes | Variable, therapeutic levels up to 24h | 1g IM | [8] |
| Vagina | Variable, therapeutic levels up to 24h | 1g IM | [8] |
| Tonsil | High concentrations up to 24h | 1g IM | [9] |
| Middle Ear Mucosa | High concentrations up to 24h | 1g IM | [9] |
| Nasal Mucosa | High concentrations up to 24h | 1g IM | [9] |
III. Experimental Protocols
A. Protocol 1: Quantification of Total this compound in Tissue Homogenates
This protocol describes the process of collecting tissue, homogenizing it, extracting this compound, and quantifying it using High-Performance Liquid Chromatography (HPLC).
1. Tissue Collection and Storage:
-
Excise tissue samples from the subject.
-
Immediately rinse with ice-cold saline to remove excess blood.
-
Blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Store samples at -80°C until analysis.
2. Tissue Homogenization:
-
Thaw the tissue sample on ice.
-
Add a precise weight of the tissue (e.g., 100 mg) to a tube containing a specific volume of ice-cold homogenization buffer (e.g., 4 volumes of phosphate-buffered saline, pH 7.4).[10]
-
Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) on ice until no visible tissue fragments remain.[10]
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for drug extraction.
3. This compound Extraction (Protein Precipitation):
-
To 100 µL of the tissue homogenate supernatant, add 200 µL of a precipitating agent like cold acetonitrile or methanol.[11][12]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[11]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the extracted this compound.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
4. HPLC Quantification of this compound:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for cephalosporin analysis.[13]
-
Mobile Phase: A mixture of a buffer (e.g., 0.01 M triethylamine buffer, pH 7) and an organic solvent (e.g., acetonitrile and methanol in a 1:1:2 ratio) is effective.[14]
-
Detection Wavelength: this compound can be detected at approximately 242 nm.[13]
-
Standard Curve: Prepare a series of this compound standards of known concentrations in the homogenization buffer. Process these standards in the same way as the tissue samples to create a standard curve for quantification.
-
Injection Volume: Inject 20 µL of the filtered supernatant into the HPLC system.
-
Data Analysis: Quantify the this compound concentration in the samples by comparing the peak area to the standard curve.
B. Protocol 2: Measurement of Unbound this compound in Tissue Interstitial Fluid using Microdialysis
This protocol outlines the in vivo microdialysis procedure to measure the pharmacologically active, unbound concentration of this compound in a target tissue.[2][5]
1. Microdialysis Probe Implantation:
-
Anesthetize the animal subject according to approved protocols.
-
Surgically implant a microdialysis probe into the target tissue (e.g., muscle, brain, subcutaneous fat).
-
Allow for a stabilization period to minimize the effects of insertion trauma on the tissue.
2. Perfusion and Sampling:
-
Perfuse the microdialysis probe with a sterile physiological solution (perfusate) at a low, constant flow rate (e.g., 0.5 - 2 µL/min).[15]
-
As the perfusate flows through the semi-permeable membrane at the tip of the probe, unbound this compound in the interstitial fluid will diffuse into the perfusate down its concentration gradient.[4]
-
Collect the resulting dialysate samples at predetermined time intervals in small vials.
3. Probe Calibration (Recovery):
-
It is crucial to determine the in vivo recovery of the microdialysis probe, which is the efficiency of analyte exchange across the membrane.
-
This can be done using the retrodialysis method, where a known concentration of this compound is added to the perfusate, and the loss of the drug from the perfusate is measured.
4. Sample Analysis:
-
The collected dialysate samples contain the unbound this compound.
-
Quantify the this compound concentration in the dialysate using a sensitive analytical method, typically HPLC with UV or mass spectrometric detection (LC-MS/MS), as the concentrations can be very low. The protocol for HPLC analysis is similar to that described in Protocol 1, but may require optimization for lower detection limits.
5. Data Analysis:
-
Calculate the actual unbound this compound concentration in the tissue interstitial fluid by correcting the measured dialysate concentration for the in vivo probe recovery.
IV. Visualized Workflows
The following diagrams illustrate the experimental workflows for the described protocols.
References
- 1. Ceftriaxone penetration of tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdialysis: current applications in clinical pharmacokinetic studies and its potential role in the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microdialysis | Clinical research tools | Pronexus [pronexusanalytical.com]
- 5. Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concentrations in plasma and tissue penetration of ceftriaxone and ornidazole during liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution of ceftriaxone in the tissues of the female genital system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human pharmacokinetics and distribution in various tissues of ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. filtrous.com [filtrous.com]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples [scielo.org.mx]
- 15. Pharmacokinetic and Metabolism Studies Using Microdialysis Sampling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cefetrizole Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the synergistic activity of Cefetrizole, a cephalosporin antibiotic, when combined with other antimicrobial agents. The protocols outlined below are intended to guide researchers in the systematic in vitro assessment of antibiotic synergy, a critical step in combating antibiotic resistance and developing novel therapeutic strategies.
Introduction
This compound, like other cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This inhibition leads to a compromised cell wall and eventual cell lysis. The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies that can enhance efficacy, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing toxicity.
Synergistic interactions occur when the combined effect of two antibiotics is significantly greater than the sum of their individual effects. This protocol details three common in vitro methods for quantifying antibiotic synergy: the checkerboard microdilution assay, the time-kill curve analysis, and the E-test method.
Potential Synergistic Partners for this compound
Based on its mechanism of action, potential candidates for synergistic combinations with this compound include:
-
Other β-lactams (e.g., other cephalosporins, penicillins): Combining two β-lactams can lead to enhanced PBP inhibition.[3]
-
Aminoglycosides (e.g., gentamicin, amikacin): Cephalosporins can increase the permeability of the bacterial cell wall, facilitating the entry of aminoglycosides to their ribosomal targets.
-
Fluoroquinolones (e.g., ciprofloxacin, levofloxacin): These inhibit DNA replication, and a combination with a cell wall synthesis inhibitor can lead to a multi-pronged attack.
-
Polymyxins (e.g., polymyxin B): These disrupt the bacterial outer membrane, which can enhance the penetration of this compound, particularly in Gram-negative bacteria.[4]
Experimental Protocols
Prior to performing synergy testing, the Minimum Inhibitory Concentration (MIC) of each antibiotic against the test organism(s) must be determined.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents visible in vitro growth of a bacterium.[5] The broth microdilution method is a standard technique for MIC determination.[6]
Protocol:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Antibiotic Dilutions: Create a series of two-fold serial dilutions of this compound and the partner antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should typically span from well above to well below the expected MIC.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[7][8]
Protocol:
-
Plate Setup: In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and the partner antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Inoculate each well with a bacterial suspension prepared as described for the MIC determination (final concentration of ~5 x 10^5 CFU/mL).
-
Controls: Include rows and columns with each antibiotic alone to redetermine their MICs under the same experimental conditions. Also, include growth and sterility controls.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.
FIC Index Calculation:
The FIC for each drug is calculated as follows:
-
FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone
-
FIC of Partner Antibiotic (FIC B) = MIC of Partner Antibiotic in combination / MIC of Partner Antibiotic alone
The FIC Index (FICI) is the sum of the individual FICs:
FICI = FIC A + FIC B
Interpretation of FICI: [9][10][11]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis
Time-kill assays provide information on the rate of bactericidal activity of antimicrobial combinations over time.[12][13]
Protocol:
-
Preparation: Prepare flasks containing CAMHB with this compound alone, the partner antibiotic alone, and the combination of both at concentrations that are clinically relevant and typically at or below their individual MICs (e.g., 0.5 x MIC, 1 x MIC). Also, include a growth control flask without any antibiotic.
-
Inoculation: Inoculate each flask with a starting bacterial inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask, perform serial dilutions, and plate on appropriate agar to determine the viable bacterial count (CFU/mL).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours before counting the colonies.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic and the combination.
Interpretation of Time-Kill Curves: [14]
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
E-test Synergy Method
The E-test is a gradient diffusion method that can also be adapted for synergy testing.[3][15]
Protocol:
-
Inoculation: Prepare a bacterial lawn on a Mueller-Hinton agar plate by swabbing a bacterial suspension equivalent to a 0.5 McFarland standard.
-
E-strip Application:
-
Method 1 (Cross-formation): Place an E-test strip of this compound on the agar. Then, place an E-test strip of the partner antibiotic at a 90-degree angle, with the intersection point at the respective MIC values of each drug when tested alone.
-
Method 2 (Strip Overlay): Place the first E-test strip on the agar and allow it to diffuse for a specified time (e.g., 1 hour). Remove the strip and place the second E-test strip directly over the imprint of the first.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis: Read the MIC value where the ellipse of inhibition intersects the E-test strip. The FIC Index can be calculated using the MIC values obtained from the combination test and individual drug tests.
Data Presentation
Quantitative data from the checkerboard assay should be summarized in a table for clear comparison.
Table 1: Checkerboard Assay Results for this compound and Partner Antibiotic against [Bacterial Strain]
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (ΣFIC) | Interpretation |
| This compound (A) | Value | Value | FIC A | \multirow{2}{}{Value} | \multirow{2}{}{Synergy/Additive/Antagonism} |
| Partner Antibiotic (B) | Value | Value | FIC B | ||
| Repeat for other combinations |
Visualization of Pathways and Workflows
Bacterial Peptidoglycan Synthesis Pathway and Sites of Antibiotic Action
Caption: Bacterial peptidoglycan synthesis pathway and antibiotic targets.
Experimental Workflow for Antibiotic Synergy Testing
Caption: Workflow for in vitro antibiotic synergy testing.
Conclusion
The protocols described in these application notes provide a comprehensive framework for the in vitro evaluation of this compound's synergistic potential with other antibiotics. A systematic approach combining methods like the checkerboard assay for a broad screening of concentration combinations and time-kill analysis for a dynamic view of bactericidal activity will yield robust data to inform further preclinical and clinical development of combination therapies. Careful execution and interpretation of these assays are paramount to identifying promising synergistic partners for this compound.
References
- 1. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synergistic Combinations of FDA-Approved Drugs with Ceftobiprole against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antimicrobial combination of third-generation cephalosporins and polymyxin B against carbapenem-polymyxin-resistant Klebsiella pneumoniae: an in vitro and in vivo analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. microbenotes.com [microbenotes.com]
- 14. drugs.com [drugs.com]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
Cefetrizole Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefetrizole is a cephalosporin antibiotic with potential applications in preclinical research. However, publicly available information on its formulation for in vivo studies is limited. This document provides a comprehensive guide for researchers by leveraging data from the closely related and well-studied third-generation cephalosporin, ceftriaxone, as a surrogate. The protocols and data presented herein offer a robust starting point for the development of a suitable this compound formulation for preclinical evaluation.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to formulation development. While specific experimental data for this compound is scarce, computed properties are available. For comparative purposes, the properties of ceftriaxone are also presented.
| Property | This compound | Ceftriaxone | Data Source |
| Molecular Formula | C16H15N5O4S3 | C18H18N8O7S3 | PubChem[1] |
| Molecular Weight | 437.5 g/mol | 554.6 g/mol | PubChem[1][2] |
| Water Solubility | Data not available | 0.105 mg/mL | DrugBank[3] |
| LogP | Data not available | -1.7 | DrugBank[2] |
Recommended Formulation for Preclinical Studies (Based on Ceftriaxone Data)
Given the lack of specific formulation protocols for this compound, the following section details a common and effective formulation strategy for ceftriaxone, which can be adapted for this compound in initial preclinical studies.
Vehicle Selection
For preclinical administration, particularly for subcutaneous and intravenous routes, sterile aqueous vehicles are preferred. Based on stability studies of ceftriaxone, the following are suitable options:
-
Sterile Water for Injection: Demonstrates good stability for ceftriaxone.
-
0.9% Sodium Chloride (Saline): A common isotonic vehicle suitable for injection.
-
5% Dextrose in Water (D5W): Another common vehicle, showing good stability with ceftriaxone.
Stability Considerations
The stability of the formulated drug is critical for ensuring accurate dosing and avoiding the administration of degradation products. Stability is influenced by the diluent, concentration, temperature, and light exposure.
Table 1: Stability of Ceftriaxone Sodium in Various Diluents
| Diluent | Concentration | Storage Temperature | Stability Duration (≥90% of initial concentration) |
| Sterile Water for Injection | 100 mg/mL | 25°C | 3 days |
| Sterile Water for Injection | 100 mg/mL | 4°C | 10 days |
| 5% Dextrose | 100 mg/mL | 25°C | 3 days |
| 5% Dextrose | 250 mg/mL | 25°C | 24 hours |
| 5% Dextrose | 100 mg/mL | 4°C | 10 days |
| 0.9% Sodium Chloride | Not specified | 4°C | 30 days |
| 0.9% Sodium Chloride | Not specified | 23°C | 5 days[4] |
Lower temperatures significantly improve the chemical stability of ceftriaxone in aqueous solutions.[5][6] It is recommended to store stock solutions and formulations at 4°C and protect them from light.
Experimental Protocols
Protocol for Preparation of this compound Formulation (10 mg/mL) for Subcutaneous Injection
This protocol is adapted from established methods for ceftriaxone and serves as a starting point. Researchers should perform their own stability and solubility testing for this compound.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile vials
-
Calibrated balance
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility.
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mL final volume at 10 mg/mL, weigh 100 mg of this compound.
-
Dissolution: Transfer the this compound powder to a sterile vial. Add a small amount of sterile saline (e.g., 5 mL) and gently swirl to dissolve the powder.
-
Volume Adjustment: Once fully dissolved, add sterile saline to reach the final desired volume (10 mL).
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the formulation at 4°C, protected from light, until use. It is recommended to use the formulation within 24 hours of preparation, pending specific stability studies for this compound.
Animal Dosing
The following table provides examples of doses used in preclinical studies with ceftriaxone, which can be a reference for designing studies with this compound.
Table 2: Exemplar Dosing of Ceftriaxone in Preclinical Models
| Animal Model | Route of Administration | Dose | Study Focus |
| Sprague-Dawley Rats | Subcutaneous | Up to 2 g/kg/day | 6-month toxicology and pharmacokinetics[7][8] |
| Dogs | Intravenous, Intramuscular, Subcutaneous | 50 mg/kg | Pharmacokinetics[9] |
| Cats | Intravenous, Intramuscular, Subcutaneous | 25 mg/kg | Pharmacokinetics[10] |
| Pigs | Intramuscular | 20 mg/kg | Pharmacokinetics[11] |
| Calves | Intravenous, Intramuscular | 10 mg/kg | Pharmacokinetics |
Mechanism of Action and Experimental Workflow
General Mechanism of Action for Cephalosporins
Cephalosporins, including this compound, are beta-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.
Caption: this compound's mechanism of action.
Experimental Workflow for Formulation Development
The following diagram outlines a logical workflow for developing and validating a preclinical formulation.
References
- 1. This compound | C16H15N5O4S3 | CID 193956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aspects in controlled drug delivery for topical applications in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local Tissue Response to Subcutaneous Administration of Ceftriaxone in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of three cephalosporin antibiotics in AutoDose Infusion System bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Rodent Toxicity Studies for Long Term Use of Ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical rodent toxicity studies for long term use of ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of ceftriaxone administered by the intravenous, intramuscular or subcutaneous routes to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of ceftriaxone after intravenous, intramuscular and subcutaneous administration to domestic cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Troubleshooting poor Cefetrizole solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor aqueous solubility of Cefetrizole.
Troubleshooting Guides
Question: My this compound is not dissolving in my aqueous buffer. What steps can I take to improve its solubility?
Answer:
Poor solubility of this compound in aqueous solutions is a common issue. The following troubleshooting guide outlines a systematic approach to enhance its dissolution.
1. pH Adjustment:
The solubility of ionizable compounds like this compound is often pH-dependent.[1][2] As a cephalosporin antibiotic, this compound contains acidic and basic functional groups. Modifying the pH of your aqueous solution can significantly increase its solubility.[3][4]
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Recommendation: Systematically vary the pH of your buffer and measure the corresponding solubility of this compound. It is advisable to test a range of pH values, for instance, from acidic (e.g., pH 4.0) to neutral (pH 7.4) and slightly basic (e.g., pH 8.0).
2. Co-solvent Addition:
If pH adjustment alone is insufficient, the use of co-solvents can be an effective strategy.[3][5] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic drugs.[4]
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Common Co-solvents: Propylene glycol, polyethylene glycol (PEG), ethanol, and dimethyl sulfoxide (DMSO) are frequently used.[5][6]
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Recommendation: Start by adding a small percentage (e.g., 5-10% v/v) of a co-solvent to your aqueous buffer. Gradually increase the concentration while monitoring the solubility of this compound. Be mindful that high concentrations of organic solvents may affect your experimental system.
3. Cyclodextrin Complexation:
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing their apparent aqueous solubility. This method is widely used in pharmaceutical formulations.
-
Types of Cyclodextrins: β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly employed.
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Recommendation: Prepare inclusion complexes of this compound with a suitable cyclodextrin. The formation of these complexes can significantly enhance its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of cephalosporins like this compound?
A2: The solubility of many cephalosporins is pH-dependent due to their ionizable functional groups. For example, the solubility of cefdinir, another cephalosporin, is lowest at a pH of around 2.5 and increases significantly at a pH above 4.0. It is likely that this compound exhibits similar pH-dependent solubility. To determine the optimal pH for your experiments, a pH-solubility profile should be experimentally generated.
Q3: Are there any specific co-solvents that are recommended for this compound?
A3: While specific studies on co-solvents for this compound are limited, common pharmaceutical co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) are good starting points.[5] this compound is also reported to be soluble in DMSO. The choice of co-solvent will depend on the requirements of your specific experiment, including potential toxicity to cells or interference with assays.
Q4: How do I choose the right cyclodextrin for my experiment?
A4: The choice of cyclodextrin depends on factors such as the size of the drug molecule and the desired solubility enhancement. β-cyclodextrin and its more soluble derivatives like HP-β-CD are widely used. It is recommended to screen a few different types of cyclodextrins to find the most effective one for this compound.
Q5: Can I combine different solubilization techniques?
A5: Yes, it is often beneficial to combine techniques. For instance, you could use a co-solvent in a pH-adjusted buffer.[4] This combination can have a synergistic effect on solubility.[6]
Data Presentation
The following tables are templates for summarizing experimentally determined solubility data for this compound.
Table 1: pH-Dependent Solubility of this compound
| pH | This compound Solubility (mg/mL) |
| 4.0 | User-determined value |
| 5.0 | User-determined value |
| 6.0 | User-determined value |
| 7.0 | User-determined value |
| 7.4 | User-determined value |
| 8.0 | User-determined value |
Table 2: Solubility of this compound in Aqueous Solutions with Co-solvents (at a fixed pH)
| Co-solvent | Concentration (% v/v) | This compound Solubility (mg/mL) |
| None (Control) | 0 | User-determined value |
| Ethanol | 5 | User-determined value |
| Ethanol | 10 | User-determined value |
| Propylene Glycol | 5 | User-determined value |
| Propylene Glycol | 10 | User-determined value |
| PEG 400 | 5 | User-determined value |
| PEG 400 | 10 | User-determined value |
Table 3: Effect of Cyclodextrins on this compound Solubility (in a fixed aqueous buffer)
| Cyclodextrin | Concentration (mM) | This compound Solubility (mg/mL) |
| None (Control) | 0 | User-determined value |
| β-CD | 5 | User-determined value |
| β-CD | 10 | User-determined value |
| HP-β-CD | 5 | User-determined value |
| HP-β-CD | 10 | User-determined value |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.
Methodology:
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Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid should be visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
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Sampling: Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Analysis: Dilute the filtered solution as needed and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)
The kneading method is a common and efficient technique for preparing inclusion complexes.
Methodology:
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Paste Formation: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a homogeneous paste.
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Kneading: Gradually add the this compound powder to the paste and knead the mixture thoroughly for a specified time (e.g., 30-60 minutes).
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Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Solubility Testing: The resulting powder can then be tested for its solubility in aqueous solutions using Protocol 1.
References
Technical Support Center: Cefetrizole Stock Solution Stability
Welcome to the technical support center for Cefetrizole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and storage of this compound stock solutions, ensuring the stability and integrity of the compound for experimental use.
Troubleshooting Unstable this compound Stock Solutions
Researchers may encounter issues such as loss of potency, precipitation, or discoloration of this compound stock solutions. This troubleshooting guide provides a logical workflow to diagnose and resolve these common stability problems.
Caption: Troubleshooting workflow for unstable this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution is losing potency over time. What are the likely causes and how can I prevent this?
A1: Loss of potency in this compound solutions is a known issue, as it is a phenylglycine-type cephalosporin susceptible to degradation in aqueous solutions, even at low temperatures[1]. The primary degradation pathway for cephalosporins like this compound is the hydrolysis of the β-lactam ring. The rate of this degradation is influenced by temperature, pH, and the presence of certain ions[2][3].
To improve stability:
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Temperature: Store stock solutions at 4°C for better stability compared to freezing at -20°C[1]. For longer-term storage, consult specific stability data, as lower temperatures can sometimes be detrimental.
-
pH: The stability of cephalosporins is pH-dependent. While specific optimal pH for this compound is not widely documented, related compounds show maximal stability in slightly acidic conditions.
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Stabilizers: The addition of a stabilizing agent can significantly improve potency retention.
Q2: Can I use any stabilizers for my this compound stock solution?
A2: Yes, specific stabilizers have been shown to be effective.
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Sodium Metabisulphite: This reducing agent can partially stabilize this compound in deionized water[1]. The stabilizing effect is temperature-dependent, with storage at 4°C yielding better results than -20°C[1].
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Acidification: Addition of hydrochloric acid (e.g., 0.1 ml of 2 N HCl to 2 ml of solution) can preserve the potency of this compound in aqueous solutions and sera for up to four weeks, even at room temperature[1].
Q3: What are the optimal storage conditions for a this compound stock solution?
A3: Based on available data, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | 4°C is generally preferred over -20°C, especially for solutions with sodium metabisulphite[1]. | Avoids potential degradation from freeze-thaw cycles. |
| Light | Store protected from light. | While specific photostability data for this compound is limited, cephalosporins can be light-sensitive. |
| pH | Consider acidification for enhanced stability[1]. | Hydrolysis of the β-lactam ring is pH-dependent. |
| Solvent | Deionized water is a suitable solvent. Stability in other solvents should be validated. | Purity of the solvent can impact stability. |
Q4: My this compound solution has changed color. Is it still usable?
A4: A color change in a this compound stock solution is an indicator of chemical degradation. It is strongly recommended not to use a discolored solution for experiments, as the presence of degradation products can lead to inaccurate and unreliable results. The formation of degradation products can be investigated using analytical techniques such as HPLC.
Q5: How can I prepare a stable this compound stock solution?
A5: To prepare a more stable this compound stock solution, follow this general protocol:
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Weigh the desired amount of this compound powder.
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Dissolve the powder in high-purity deionized water.
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For enhanced stability, consider the addition of a stabilizer as mentioned in Q2.
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If not using a stabilizer, ensure the solution is stored at 4°C and protected from light.
-
For long-term storage, it is advisable to perform a stability study under your specific laboratory conditions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with enhanced stability using acidification.
-
Materials:
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This compound powder
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Deionized water
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2 N Hydrochloric Acid (HCl)
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Sterile, light-protecting storage vials
-
-
Procedure:
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Prepare a stock solution of this compound in deionized water at the desired concentration (e.g., 10 mg/mL).
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For every 2 mL of the this compound solution, add 0.1 mL of 2 N HCl[1].
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Mix the solution thoroughly.
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Aliquot the solution into sterile, light-protecting vials.
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Store at 4°C or room temperature. The stability should be maintained for up to four weeks[1].
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the stability of this compound solutions by quantifying the remaining parent compound over time. This method is based on common practices for other cephalosporins and should be validated for this compound.
-
Instrumentation:
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HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Mobile Phase (Isocratic):
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A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted to a slightly acidic value) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of this compound from its degradation products.
-
-
Detection:
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UV detection at a wavelength appropriate for this compound (e.g., around 254-270 nm, to be determined by UV scan).
-
-
Procedure:
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Prepare a this compound stock solution and store it under the desired conditions.
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At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the stock solution.
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Dilute the aliquot to a suitable concentration for HPLC analysis.
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Inject the sample into the HPLC system.
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Quantify the peak area of the this compound peak.
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The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the peak area at time zero.
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Signaling Pathways and Degradation Mechanisms
The primary degradation pathway for this compound, like other β-lactam antibiotics, involves the hydrolytic cleavage of the β-lactam ring. This process can be influenced by pH and temperature.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
Overcoming matrix effects in Cefetrizole mass spectrometry analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of Cefetrizole.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] Key consequences of unaddressed matrix effects include poor data reproducibility, compromised sensitivity, and inaccurate pharmacokinetic or toxicological assessments.
Q2: I am observing significant ion suppression for this compound. What are the most common causes?
A2: Ion suppression in this compound analysis often stems from co-eluting endogenous matrix components, particularly phospholipids from biological samples.[1] Other potential causes include high concentrations of salts, formulation excipients, or metabolites that compete with this compound for ionization in the mass spectrometer's source. The choice of sample preparation technique and chromatographic conditions plays a crucial role in mitigating these effects.
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A3: A common and effective method is the post-extraction spike technique.[2][3] This involves comparing the peak response of this compound spiked into an extracted blank matrix to the response of this compound in a neat (pure) solvent at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. For regulatory compliance, the precision of the internal standard-normalized matrix factor across different lots of matrix should typically be within ±15%.[2][4]
Q4: What is the recommended sample preparation technique to minimize matrix effects for this compound?
A4: The optimal sample preparation technique depends on the complexity of the matrix and the required sensitivity. While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids and may lead to significant matrix effects. For cleaner extracts, consider the following:
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Liquid-Liquid Extraction (LLE): Can be effective but may have lower recovery for polar analytes like this compound.
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Solid-Phase Extraction (SPE): Offers a higher degree of selectivity and can effectively remove interfering components. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is often very effective for complex matrices.
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Phospholipid Removal Plates: These are a rapid and effective alternative to traditional methods for specifically targeting and removing phospholipids.[5][6]
Q5: Can optimizing my chromatographic conditions help in reducing matrix effects?
A5: Absolutely. Chromatographic separation is a powerful tool to resolve this compound from matrix components that cause ion suppression. Consider the following strategies:
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Gradient Elution: Employ a gradient profile that provides good separation between this compound and early-eluting, polar interferences.
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Column Chemistry: A C18 column is commonly used for cephalosporin analysis.[5][6][7] Experimenting with different column chemistries or particle sizes (e.g., UPLC) can improve resolution.
-
Mobile Phase Modifiers: The use of appropriate mobile phase additives, such as ammonium formate, can help to improve peak shape and ionization efficiency.[5][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Secondary interactions with the column. | Consider a different column chemistry or the addition of an ion-pairing agent. | |
| Inconsistent Results Across Different Sample Lots | Variable matrix effects between lots. | Evaluate the matrix effect across at least six different lots of the biological matrix.[2] |
| Inconsistent sample preparation. | Ensure the sample preparation protocol is followed precisely for all samples. | |
| Low this compound Recovery | Inefficient extraction during sample preparation. | Optimize the extraction solvent or SPE elution conditions. |
| Adsorption to vials or tubing. | Use deactivated glass or polypropylene vials and ensure the LC system is properly passivated.[8] | |
| Degradation of this compound. | Ensure samples are stored at appropriate temperatures and minimize freeze-thaw cycles. Cephalosporins can be unstable in acidic conditions.[2] | |
| High Signal-to-Noise Ratio for Blank Samples | Carryover from previous injections. | Optimize the needle wash solution and increase the wash time. |
| Contamination of the LC-MS system. | Clean the ion source and transfer optics. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT) followed by Phospholipid Removal
This protocol is adapted from methods used for the analysis of Ceftriaxone, a structurally similar cephalosporin.[5][6]
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Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a 96-well plate.
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Protein Precipitation: Add 400 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally related compound like Cefotaxime) to each well.[2][5]
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Mixing and Centrifugation: Mix thoroughly and centrifuge the plate to pellet the precipitated proteins.
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Phospholipid Removal: Transfer the supernatant to a phospholipid removal plate.
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Elution: Apply a vacuum to elute the sample into a clean collection plate.
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Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative protocol and may require optimization for your specific instrumentation.
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LC System: A UPLC or HPLC system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[5]
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Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% formic acid.[5][7]
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient to separate this compound from interferences.
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Injection Volume: 2-5 µL.
-
MS System: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][6]
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MRM Transitions: The precursor ion will be the [M+H]+ of this compound. Product ions should be determined by infusing a standard solution of this compound and performing a product ion scan. For cephalosporins, fragmentation often occurs at the β-lactam ring.[9][10]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis (Illustrative Data)
| Sample Preparation Method | This compound Recovery (%) | Matrix Effect (%) | RSD (%) of IS-Normalized Matrix Factor (n=6 lots) |
| Protein Precipitation (PPT) | 95 ± 5 | 65 ± 12 (Suppression) | 18.5 |
| Liquid-Liquid Extraction (LLE) | 75 ± 8 | 88 ± 9 (Suppression) | 9.2 |
| Solid-Phase Extraction (SPE) | 92 ± 6 | 98 ± 5 (Minimal Effect) | 4.5 |
| PPT + Phospholipid Removal | 94 ± 5 | 95 ± 7 (Minimal Effect) | 5.1 |
This table presents illustrative data to demonstrate how to compare the effectiveness of different sample preparation methods. Actual results may vary.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Technical Support Center: Refinement of Cefetrizole Dosage for In Vivo Experiments
Disclaimer: Publicly available, specific in vivo dosage and pharmacokinetic data for Cefetrizole is limited. This guide provides general principles and frameworks based on cephalosporin antibiotics. Researchers are strongly encouraged to conduct pilot studies to determine the optimal dosage and protocol for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges researchers may face during in vivo experiments with this compound.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| 1. Lack of Efficacy/No Therapeutic Effect Observed | - Sub-therapeutic Dosage: The administered dose of this compound may be too low to achieve the minimum inhibitory concentration (MIC) at the site of infection. - Rapid Clearance: The drug may be metabolized and cleared too quickly in the chosen animal model. - Poor Bioavailability: The route of administration may not be optimal, leading to low absorption. - Bacterial Resistance: The bacterial strain used may be resistant to this compound. | - Dose-Ranging Study: Conduct a pilot study with escalating doses of this compound to identify an effective dose. - Pharmacokinetic (PK) Analysis: If possible, perform a basic PK study to determine the half-life of this compound in your animal model. This will inform the required dosing frequency. - Alternative Administration Routes: Consider different routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) that may offer better bioavailability. - Verify MIC: Confirm the MIC of your bacterial strain for this compound in vitro before proceeding with in vivo studies. |
| 2. Toxicity or Adverse Effects in Animals (e.g., weight loss, lethargy, injection site reaction) | - Dosage Too High: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). - Formulation Issues: The vehicle used to dissolve or suspend this compound may be causing irritation. - Route of Administration: Some routes (e.g., subcutaneous) can be more prone to local tissue reactions. | - Toxicity Study: Perform a preliminary study to determine the MTD. - Vehicle Optimization: Test different biocompatible vehicles for this compound formulation. - Injection Site Rotation: If using subcutaneous or intramuscular injections, rotate the injection sites to minimize local irritation. - Slower Infusion Rate: For intravenous administration, a slower infusion rate may reduce acute toxicity. |
| 3. High Variability in Experimental Results | - Inconsistent Dosing: Inaccuracies in animal weight measurement or drug preparation can lead to variable dosing. - Biological Variability: Differences in metabolism and drug clearance between individual animals.[1] - Infection Model Inconsistency: Variation in the bacterial inoculum size or infection establishment. | - Standardize Procedures: Ensure consistent and accurate weighing of animals and preparation of this compound solutions. - Increase Sample Size: A larger number of animals per group can help to account for biological variability. - Refine Infection Protocol: Standardize the bacterial preparation and inoculation procedure to ensure a consistent infection load. |
| 4. How to Determine the Starting Dose for a Pilot Study? | - Literature Review: Although specific data is scarce, look for in vivo studies on other first or second-generation cephalosporins in your animal model. - In Vitro Data: Use the in vitro MIC as a starting point for dose calculations, considering pharmacokinetic/pharmacodynamic (PK/PD) targets for beta-lactam antibiotics (e.g., time above MIC). | - Extrapolate from Similar Compounds: Use dosage information from other cephalosporins as a rough guide, but start at the lower end of the reported effective range. - PK/PD Modeling: If resources permit, use in vitro potency data to model a potential starting dose. |
Data Presentation: this compound In Vivo Experimental Data
Due to the limited availability of published data, a template is provided below for researchers to systematically record their experimental findings.
Table 1: In Vivo Dosage and Efficacy of this compound
| Animal Model (Species, Strain, Sex, Age/Weight) | Infection Model (Bacterial Strain, Inoculum Size, Site of Infection) | This compound Dosage (mg/kg) | Route of Administration | Dosing Frequency & Duration | Observed Efficacy (e.g., % Survival, Reduction in Bacterial Load) | Observed Toxicity/Adverse Effects | Reference/Study ID |
| e.g., BALB/c mice, female, 6-8 weeks | e.g., S. aureus (ATCC 29213), 1x10^7 CFU, thigh infection | e.g., 25, 50, 100 | e.g., Intraperitoneal (IP) | e.g., Twice daily for 3 days | |||
Table 2: Pharmacokinetic Parameters of this compound
| Animal Model (Species, Strain) | Dosage (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Reference/Study ID |
| e.g., Sprague-Dawley rats | |||||||
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Murine Thigh Infection Model
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Animal Model: Use a standard laboratory mouse strain (e.g., BALB/c or C57BL/6), aged 6-8 weeks. Acclimatize animals for at least one week before the experiment.
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Bacterial Culture: Prepare a fresh culture of the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) and grow to mid-logarithmic phase.
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Infection Induction:
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Anesthetize the mice.
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Inject a defined inoculum (e.g., 1-5 x 10^5 CFU) of the bacterial suspension into the thigh muscle of one hind limb.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable sterile vehicle (e.g., sterile saline).
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Prepare serial dilutions to achieve the desired final concentrations for injection.
-
-
Treatment:
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At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound.
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Administer the drug via the chosen route (e.g., intraperitoneal, subcutaneous, or intravenous).
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Include a vehicle control group and potentially a positive control group (an antibiotic with known efficacy).
-
-
Monitoring:
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Monitor the animals for clinical signs of illness and adverse effects of the treatment.
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At the end of the experiment (e.g., 24 hours post-treatment), euthanize the animals.
-
-
Outcome Assessment:
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Aseptically dissect the infected thigh muscle.
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Homogenize the tissue in sterile saline.
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Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/g of tissue).
-
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Data Analysis: Compare the bacterial loads between the treatment groups and the control group to determine the efficacy of this compound.
Visualizations
Mechanism of Action of this compound
This compound, as a cephalosporin antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.[2][3][] The primary target of cephalosporins are penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[5][6] By binding to and inactivating these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell lysis.[2][5]
Caption: Mechanism of action of this compound.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vivo efficacy of an antibiotic like this compound.
Caption: Experimental workflow for in vivo antibiotic testing.
References
Minimizing degradation of Cefetrizole during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Cefetrizole during sample preparation for analysis. The information is presented in a question-and-answer format to directly address common issues.
Disclaimer: this compound is a cephalosporin antibiotic. While the following information is tailored to this compound where possible, some data and protocols are based on closely related third-generation cephalosporins, such as Ceftriaxone, due to the limited availability of specific data for this compound. The chemical principles and handling techniques are largely transferable within this class of antibiotics.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the sample preparation and analysis of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Degradation due to pH: this compound, like other cephalosporins, is susceptible to hydrolysis of its β-lactam ring, a reaction that is highly dependent on pH. Extreme acidic or alkaline conditions can accelerate this degradation.[1][2] | Maintain the sample and processing solutions at a pH between 6.0 and 7.5.[3][4] Use of a phosphate buffer (e.g., 0.1 M, pH 6.0) can help stabilize the sample.[3][4] |
| Thermal Degradation: Elevated temperatures can significantly increase the rate of this compound degradation.[3][4] | Keep samples on ice or at refrigerated temperatures (2-8°C) during processing. For long-term storage, freezing at -20°C or below is recommended.[3][4][5][6] | |
| Incomplete Elution from SPE Cartridge: The chosen elution solvent may not be strong enough to desorb this compound completely from the solid-phase extraction (SPE) sorbent. | Optimize the elution solvent. A common and effective eluent for cephalosporins from a C18 SPE cartridge is methanol, sometimes with the addition of a small amount of acid (e.g., 1% trifluoroacetic acid) to improve recovery.[7] | |
| Variable Retention Times in HPLC | Inconsistent Mobile Phase Preparation: Small variations in the pH or composition of the mobile phase can lead to shifts in retention time for ionizable compounds like this compound. | Prepare the mobile phase fresh daily and ensure accurate pH adjustment. Use a buffer to maintain a consistent pH. |
| Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when exposed to harsh mobile phases or improperly prepared samples. | Use a guard column to protect the analytical column. Ensure that the sample is adequately filtered before injection. | |
| Temperature Fluctuations: Changes in the ambient temperature around the HPLC system can affect retention times. | Use a column oven to maintain a constant temperature for the analytical column. | |
| Peak Tailing in HPLC Chromatogram | Secondary Interactions with Column: The analyte may be interacting with active sites (e.g., residual silanols) on the HPLC column packing material. | Use a high-quality, end-capped C18 column. The addition of a competing base, such as triethylamine, to the mobile phase can sometimes mitigate this issue. |
| Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. | Dilute the sample to a concentration that is within the linear range of the detector and the capacity of the column. | |
| Presence of Ghost Peaks | Contamination: Contamination can originate from the sample, solvent, or the HPLC system itself. | Use high-purity solvents and reagents. Flush the HPLC system thoroughly between runs. |
| Carryover from Previous Injection: The analyte from a previous, more concentrated sample may not have been completely eluted from the column or injector. | Implement a needle wash step in the autosampler method. Inject a blank solvent run after a high-concentration sample to check for carryover. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: The primary factors are pH, temperature, and exposure to light. This compound is a β-lactam antibiotic, and the β-lactam ring is susceptible to hydrolysis, which is accelerated by non-neutral pH and elevated temperatures.[1][2][3] While less documented for this compound specifically, many cephalosporins also exhibit some degree of photosensitivity.
Q2: What is the optimal pH range for handling this compound samples?
A2: To minimize degradation, it is recommended to maintain the pH of this compound solutions between 6.0 and 7.5.[3][4] The use of a buffer, such as a phosphate buffer, is advisable to stabilize the pH during sample processing.[3][4]
Q3: What are the recommended storage conditions for this compound samples and stock solutions?
A3: For short-term storage (up to a few hours), samples should be kept on ice or refrigerated at 2-8°C. For long-term storage, samples and stock solutions should be frozen at -20°C or, for enhanced stability, at -70°C.[3][4][5][6]
Q4: What is a suitable sample preparation technique for this compound in plasma or serum?
A4: Both protein precipitation and solid-phase extraction (SPE) are commonly used for cephalosporins in biological matrices.[8] Protein precipitation with a cold organic solvent like acetonitrile or methanol is a simpler and faster method.[8] However, SPE can provide a cleaner sample extract, which can be beneficial for the longevity of the analytical column and can improve the sensitivity of the assay.[9][10]
Q5: Which type of SPE cartridge is recommended for this compound extraction?
A5: A C18 (octadecyl) reversed-phase SPE cartridge is a suitable choice for extracting this compound from aqueous matrices like plasma.[8][9]
Q6: How can I prevent enzymatic degradation of this compound in biological samples?
A6: If enzymatic degradation is a concern, especially in matrices like whole blood or tissue homogenates, it is important to work quickly at low temperatures and consider the addition of broad-spectrum enzyme inhibitors. However, for plasma and serum, degradation is more commonly due to chemical hydrolysis.
Quantitative Data: Stability of Ceftriaxone (as a proxy for this compound)
The following table summarizes the stability of Ceftriaxone in human serum under different storage conditions. This data can be used as a guideline for handling this compound samples.
| Storage Temperature | Matrix | pH | Duration | Remaining Concentration (%) |
| 37°C | Undiluted Human Serum | Unbuffered | 120 hours | 33.08%[3] |
| 37°C | Diluted Human Serum | 6.0 (Phosphate Buffer) | 120 hours | >60%[3] |
| 4°C | Undiluted Human Serum | Unbuffered | 55 days | 80.33%[3] |
| 4°C | Diluted Human Serum | 6.0 (Phosphate Buffer) | 55 days | 86.25%[3] |
| -20°C | Undiluted Human Serum | Unbuffered | 3 months | 82.41%[3] |
| -20°C | Diluted Human Serum | 6.0 (Phosphate Buffer) | 3 months | >90%[3] |
| -40°C | Undiluted Human Serum | Unbuffered | 3 months | 84.92%[3] |
| -40°C | Diluted Human Serum | 6.0 (Phosphate Buffer) | 3 months | >90%[3] |
| -70°C | Undiluted Human Serum | Unbuffered | 3 months | 88.96%[3] |
| -70°C | Diluted Human Serum | 6.0 (Phosphate Buffer) | 3 months | >90%[3] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
1. Materials and Reagents:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Human Plasma Sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Phosphate Buffer (pH 6.0)
-
Acetonitrile (HPLC grade)
-
Formic Acid (optional, for pH adjustment of loading solution)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE Vacuum Manifold
2. Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
Centrifuge the plasma sample at 10,000 x g for 10 minutes at 4°C to pellet any precipitated proteins or lipids.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) to the plasma and vortex to mix. This dilution helps to reduce matrix viscosity and stabilize the this compound.
3. SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of water.
-
Equilibrate the cartridges with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridges to go dry after this step.
4. Sample Loading:
-
Load the pre-treated plasma sample (2 mL) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady flow rate (approximately 1 mL/min).
5. Washing:
-
Wash the cartridge with 1 mL of water to remove hydrophilic impurities.
-
Wash the cartridge with 1 mL of a 5% methanol in water solution to remove more polar interferences.
6. Elution:
-
Dry the cartridge under vacuum for 5 minutes to remove any residual water.
-
Place clean collection tubes in the manifold.
-
Elute the this compound from the cartridge with 1 mL of methanol.
7. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the HPLC mobile phase.
-
Vortex briefly and transfer to an HPLC vial for analysis.
Visualizations
This compound Degradation Pathway
Caption: Primary degradation pathway of this compound via hydrolysis.
Solid-Phase Extraction (SPE) Workflow
Caption: General workflow for solid-phase extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of temperature on degradation kinetics of ceftriaxone in diluted and undiluted human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ionsource.com [ionsource.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Cefetrizole Peak Resolution: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions for enhancing the resolution of Cefetrizole peaks in chromatography.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a direct question-and-answer format.
Question: Why is my this compound peak showing significant tailing or co-eluting with other peaks?
Answer:
Poor peak shape (tailing) and inadequate resolution are common challenges in HPLC. For this compound, an ionizable cephalosporin, these issues often stem from secondary interactions with the stationary phase or suboptimal mobile phase conditions.[1][2][3][4]
Potential Causes and Recommended Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Secondary Silanol Interactions | The primary cause of peak tailing for basic compounds like this compound is often interaction with acidic silanol groups on the silica-based column packing.[3][4] Solution: Lower the mobile phase pH to around 3.0. This protonates the silanol groups, minimizing these secondary interactions and leading to more symmetrical peaks.[4] |
| Inappropriate Mobile Phase Composition | The type and concentration of the organic modifier are crucial for achieving optimal selectivity and retention. Solution: Systematically vary the ratio of your buffer (e.g., phosphate buffer) to your organic solvent (e.g., acetonitrile). This adjustment is a powerful tool for changing the selectivity of the separation.[5] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting and broadening.[1][6] Solution: Reduce the injection volume or dilute your sample. As a general guideline, the injected sample should ideally be dissolved in a solvent weaker than the mobile phase.[7][8] |
| Column Degradation | Physical degradation of the column, such as a void at the inlet or a blocked frit, can cause significant peak distortion.[3] Solution: If other troubleshooting steps fail, replace the column with a new one. Using guard columns and in-line filters can help extend column lifetime.[7] |
| Suboptimal Flow Rate or Temperature | Flow rate and temperature affect both efficiency and selectivity. Solution: Lowering the flow rate can improve peak resolution, although it will increase run time.[6] Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially enhancing efficiency.[6] |
Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for diagnosing and resolving poor peak resolution issues.
Frequently Asked Questions (FAQs)
Q1: What are the key factors I need to control to improve my HPLC peak resolution? A1: Peak resolution in HPLC is primarily governed by three factors: column efficiency (N), selectivity (α), and retention factor (k).[5] To improve resolution, you can:
-
Increase Efficiency (N): Use columns with smaller particles or longer lengths.[5]
-
Increase Selectivity (α): This is the most powerful factor. Change the mobile phase composition (organic solvent type or ratio), pH, or the stationary phase chemistry.[5]
-
Optimize Retention Factor (k): Adjust the mobile phase strength to ensure analytes are retained long enough to be separated, typically aiming for a k value between 2 and 10.[9]
Q2: What is a good starting point for an HPLC method for this compound? A2: A robust starting point for separating this compound and related cephalosporins is a reversed-phase method.[10]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an acidic phosphate buffer (e.g., 0.04 M at pH 3.0-6.0) and acetonitrile.[10]
-
Detection: UV detection at approximately 240-254 nm is suitable for cephalosporins.[10]
Q3: Can changing the column temperature improve my separation? A3: Yes, adjusting the column temperature can be a useful tool. Higher temperatures reduce the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter run times.[6] However, it can also alter the selectivity of the separation, so its effect on the resolution of your specific peaks must be evaluated. Be mindful of the thermal stability of this compound at elevated temperatures.
Experimental Protocols
Key Experiment: HPLC Method for the Analysis of this compound
This protocol describes a validated approach for the quantitative analysis of this compound, which can be adapted for resolution enhancement.
1. Reagents and Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
2. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Instrument | High-Performance Liquid Chromatography System with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.04 M Phosphate Buffer (pH 6.0) in a 7:93 (v/v) ratio[10] |
| Flow Rate | 1.3 mL/min[10] |
| Column Temperature | Ambient or controlled at 30 °C |
| Detection Wavelength | 240 nm[10] |
| Injection Volume | 20 µL |
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.04 M solution. Adjust the pH to 6.0 using orthophosphoric acid.
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 5–100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
4. Data Analysis:
-
Perform a regression analysis on the calibration curve by plotting peak area against concentration.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Relationship of Key Parameters to Peak Resolution
References
- 1. acdlabs.com [acdlabs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bioassay and HPLC for the Quantification of Cefetrizole
A methodological guide to validating a Cefetrizole bioassay against High-Performance Liquid Chromatography (HPLC) results, designed for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of the cephalosporin antibiotic, this compound: the microbiological bioassay and High-Performance Liquid Chromatography (HPLC). While HPLC is a precise physicochemical method that measures the concentration of a specific molecule, a bioassay determines the biological activity or potency of the substance. Validating a bioassay against a more established method like HPLC is a critical step in drug development and quality control, ensuring that the biological potency corresponds to the measured chemical concentration.
Due to a lack of direct comparative studies for this compound, this guide presents a synthesized methodology based on established protocols for similar third-generation cephalosporins, such as Ceftriaxone. The provided experimental protocols and data are illustrative and intended to serve as a practical template for researchers establishing and validating their own assays.
Comparative Summary of Analytical Methods
The choice between a bioassay and an HPLC method depends on the specific requirements of the analysis. A bioassay is essential for determining the biological potency of an antibiotic, which can be affected by degradation or the presence of isomers, something an HPLC might not detect. Conversely, HPLC offers higher precision and specificity for quantifying the active pharmaceutical ingredient.
| Parameter | Microbiological Bioassay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. | Separates, identifies, and quantifies components in a mixture based on their physicochemical properties. |
| Measures | Biological Activity (Potency) | Concentration |
| Specificity | Can be influenced by related substances with antimicrobial activity. | High for the target analyte. |
| Precision | Generally lower than HPLC. | High. |
| Linearity Range | Typically narrower. | Wide. |
| Accuracy | Good, reflects biological potency. | High, reflects chemical concentration. |
| Throughput | Lower, requires incubation time. | Higher. |
| Cost | Generally lower. | Higher initial investment and running costs. |
Experimental Protocols
The following are detailed, representative methodologies for the quantification of this compound using a microbiological bioassay and an HPLC method.
Microbiological Bioassay: Agar Diffusion Method
This method is based on the diffusion of this compound from a cylinder into a solid culture medium inoculated with a susceptible microorganism. The diameter of the resulting zone of growth inhibition is proportional to the concentration of the antibiotic.
1. Test Microorganism and Inoculum Preparation:
-
Microorganism: Staphylococcus aureus ATCC 29213, known for its susceptibility to a broad range of cephalosporins.
-
Culture Medium: Mueller-Hinton Agar.
-
Inoculum Preparation: A suspension of S. aureus is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then used to inoculate the agar plates.
2. Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound reference standard is prepared at 1000 µg/mL in a suitable buffer (e.g., phosphate buffer, pH 6.0).
-
Working Standards: A series of working standards are prepared by diluting the stock solution to concentrations ranging from 1.0 to 10.0 µg/mL.
-
Sample Preparation: The test sample containing this compound is diluted with the same buffer to fall within the concentration range of the working standards.
3. Assay Procedure:
-
Inoculated Mueller-Hinton agar plates are prepared.
-
Sterile stainless-steel cylinders are placed on the surface of the agar.
-
A fixed volume of each standard and sample solution is added to the cylinders.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The diameters of the inhibition zones are measured.
High-Performance Liquid Chromatography (HPLC) Method
This method provides a precise measurement of the this compound concentration in a sample.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (pH 7.0) and acetonitrile (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound reference standard is prepared at 1000 µg/mL in the mobile phase.
-
Working Standards: A series of working standards are prepared by diluting the stock solution to concentrations ranging from 10 to 100 µg/mL.
-
Sample Preparation: The test sample containing this compound is diluted with the mobile phase to fall within the concentration range of the working standards and filtered through a 0.45 µm filter.
3. Analysis:
-
The HPLC system is equilibrated with the mobile phase.
-
The standard and sample solutions are injected into the chromatograph.
-
The peak area of this compound is measured.
-
A calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of this compound in the sample is determined from this curve.
Illustrative Validation Data
The following tables present hypothetical but realistic data from a validation study comparing the this compound bioassay with the HPLC method.
Table 1: Linearity
| Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Bioassay | 1.0 - 10.0 | 0.9985 |
| HPLC | 10 - 100 | 0.9998 |
Table 2: Precision (Repeatability)
| Method | Concentration (µg/mL) | Relative Standard Deviation (RSD) (%) |
| Bioassay | 5.0 | 2.5 |
| HPLC | 50 | 0.8 |
Table 3: Accuracy (Recovery)
| Method | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Bioassay | 4.0 | 101.5 |
| 6.0 | 99.8 | |
| 8.0 | 102.1 | |
| HPLC | 40 | 100.5 |
| 60 | 99.2 | |
| 80 | 100.9 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the validation of the this compound bioassay against the HPLC method.
Caption: Workflow for this compound Bioassay Validation against HPLC.
Conclusion
The validation of a microbiological bioassay against a precise chemical method like HPLC is fundamental for the comprehensive quality assessment of antibiotics such as this compound. While HPLC provides accurate data on the concentration of the active molecule, the bioassay offers invaluable information on its biological potency. The illustrative data presented in this guide suggests that a well-developed bioassay can demonstrate good linearity, precision, and accuracy, making it a reliable method for quality control and potency determination. The choice of method should be guided by the specific analytical needs, with both techniques playing complementary roles in the development and manufacturing of pharmaceutical products.
Navigating the Maze of Resistance: A Comparative Guide to Ceftriaxone's Interaction with Beta-Lactamase Enzymes
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a profound understanding of the interactions between antibiotics and the bacterial enzymes that inactivate them. This guide provides a comprehensive comparison of the cross-reactivity of Ceftriaxone, a third-generation cephalosporin, with a spectrum of beta-lactamase enzymes. By presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document aims to be an invaluable resource for researchers engaged in the development of novel antimicrobial strategies.
It is important to note that the initial query for "Cefetrizole" yielded no specific findings in the scientific literature. Given the phonetic similarity, this guide will proceed under the well-supported assumption that the intended subject was Ceftriaxone .
At a Glance: Ceftriaxone's Stability Profile
Ceftriaxone is renowned for its broad spectrum of activity and its relative stability against many common beta-lactamases. However, the emergence of extended-spectrum β-lactamases (ESBLs) and the overexpression of chromosomal AmpC β-lactamases have challenged its efficacy. The following tables summarize the available quantitative data on the interaction of Ceftriaxone with various beta-lactamase enzymes, offering a comparative perspective with other cephalosporins where data is available.
Table 1: Minimum Inhibitory Concentrations (MIC) of Ceftriaxone against Beta-Lactamase Producing Organisms
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's effectiveness against a specific microorganism. The data below illustrates how the presence of different beta-lactamases can significantly impact the concentration of Ceftriaxone required to inhibit bacterial growth.
| Bacterial Strain & Beta-Lactamase Profile | Ceftriaxone MIC (µg/mL) | Cefotaxime MIC (µg/mL) | Ceftazidime MIC (µg/mL) | Reference |
| Escherichia coli (non-ESBL) | ≤ 1 | ≤ 1 | ≤ 1 | [1] |
| Escherichia coli (TEM-1) | ≤ 1 | ≤ 1 | ≤ 1 | [2] |
| Escherichia coli (SHV-1) | ≤ 1 | ≤ 1 | ≤ 1 | [2] |
| Escherichia coli (CTX-M-15) | > 64 | > 64 | > 64 | [3][4] |
| Klebsiella pneumoniae (AmpC) | ≥ 4 | ≥ 4 | ≥ 4 | [2] |
| Enterobacter cloacae (AmpC hyperproducer) | > 32 | > 32 | > 32 | [5] |
Note: MIC values can vary depending on the specific strain, the level of enzyme expression, and the testing methodology.
Table 2: Kinetic Parameters of Ceftriaxone Hydrolysis by Various Beta-Lactamases
To delve deeper into the molecular interactions, we examine the kinetic parameters of Ceftriaxone hydrolysis by purified beta-lactamase enzymes. The Michaelis constant (Km) reflects the enzyme's affinity for the substrate, while the catalytic rate constant (kcat) represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Beta-Lactamase | Ambler Class | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| TEM-1 | A | High Affinity (low µM) | Low | Low | [6] |
| SHV-1 | A | - | - | - | |
| CTX-M-15 | A | 48 | 580 | 12 | [7] |
| AmpC (E. cloacae P99) | C | 0.2 | 0.01 | 0.05 | [5][8] |
| AmpC (E. coli) | C | 65 | 0.03 | 0.00046 | [5] |
Note: A hyphen (-) indicates that specific data for Ceftriaxone was not found in the reviewed literature. The data for TEM-1 is qualitative, indicating poor hydrolysis.[6]
The Underlying Mechanisms: A Visual Explanation
To better understand the dynamics of Ceftriaxone's interaction with bacteria and their resistance mechanisms, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways.
Ceftriaxone, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This disruption leads to a compromised cell wall and ultimately, cell lysis.
Bacteria develop resistance to Ceftriaxone primarily through the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring of the antibiotic, rendering it inactive before it can reach its PBP targets.
Experimental Protocols: A Guide to Methodology
The quantitative data presented in this guide is derived from established experimental protocols. Below are detailed methodologies for the key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Ceftriaxone against various bacterial strains is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Workflow:
Detailed Steps:
-
Preparation of Antibiotic Solutions: A stock solution of Ceftriaxone is prepared and serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16 to 20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of Ceftriaxone at which there is no visible growth of the organism.
Determination of Beta-Lactamase Kinetic Parameters (kcat and Km)
The kinetic parameters for the hydrolysis of Ceftriaxone by purified beta-lactamase enzymes are determined using spectrophotometric assays.[9]
Workflow:
Detailed Steps:
-
Enzyme and Substrate Preparation: Highly purified beta-lactamase is prepared and its concentration accurately determined. A range of Ceftriaxone concentrations are prepared in a suitable buffer (e.g., phosphate buffer at a specific pH).
-
Reaction Initiation: The enzymatic reaction is initiated by adding a small volume of the enzyme solution to the Ceftriaxone solution in a temperature-controlled spectrophotometer cuvette.
-
Spectrophotometric Monitoring: The hydrolysis of the beta-lactam ring of Ceftriaxone leads to a change in its UV absorbance. This change is monitored continuously at a specific wavelength (e.g., 260 nm).
-
Data Analysis: The initial rate of the reaction (V0) is determined from the slope of the linear portion of the absorbance versus time curve. V0 is measured for each substrate concentration.
-
Parameter Calculation: The Km and Vmax values are determined by fitting the plot of V0 versus substrate concentration to the Michaelis-Menten equation. The kcat is then calculated from the Vmax and the known enzyme concentration (kcat = Vmax / [E]).
Conclusion
This guide provides a comparative overview of the interaction between Ceftriaxone and various beta-lactamase enzymes. The presented data underscores the stability of Ceftriaxone against many common beta-lactamases, but also highlights its vulnerability to certain ESBLs, like CTX-M-15, and overexpressed AmpC enzymes. For researchers and drug development professionals, this information is critical for understanding the limitations of current therapies and for guiding the development of new beta-lactam antibiotics or beta-lactamase inhibitors with improved stability profiles. The detailed experimental protocols and visual diagrams offer a practical resource for laboratories engaged in the evaluation of antimicrobial agents. As the landscape of antibiotic resistance continues to evolve, a data-driven understanding of these molecular interactions will remain paramount in the fight against infectious diseases.
References
- 1. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 2. Can Results Obtained with Commercially Available MicroScan Microdilution Panels Serve as an Indicator of β-Lactamase Production among Escherichia coli and Klebsiella Isolates with Hidden Resistance to ExpandedSpectrum Cephalosporins and Aztreonam? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular epidemiology of β-lactamases in ceftriaxone-resistant Enterobacterales bloodstream infections in the mid-Atlantic United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. p.pdfhall.com [p.pdfhall.com]
- 8. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
In vitro activity of Cefetrizole compared to Cefotaxime and Ceftriaxone
A comprehensive comparison of the in vitro antibacterial activity of two widely used third-generation cephalosporins, Cefotaxime and Ceftriaxone, is presented below. Despite extensive searches, quantitative in vitro susceptibility data for Cefetrizole against a broad range of bacterial isolates could not be located in the available scientific literature. Therefore, a direct comparison with this compound is not included in this guide.
Introduction to Third-Generation Cephalosporins
Cefotaxime and Ceftriaxone are potent, broad-spectrum β-lactam antibiotics belonging to the third generation of cephalosporins.[1] These antibiotics are characterized by their enhanced activity against Gram-negative bacteria, including many strains that are resistant to earlier generations of cephalosporins, while retaining useful activity against many Gram-positive organisms.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[2]
Comparative In Vitro Activity
The in vitro activity of an antibiotic is a critical determinant of its potential clinical efficacy. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. A lower MIC value indicates greater potency of the antibiotic against a particular pathogen.
The following tables summarize the in vitro activity of Cefotaxime and Ceftriaxone against a range of clinically significant Gram-positive and Gram-negative bacteria. The data presented are a compilation from various studies and represent the concentration of the antibiotic required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
Table 1: In Vitro Activity against Gram-Positive Bacteria (MIC in µg/mL)
| Organism | Antibiotic | No. of Isolates | MIC₅₀ | MIC₉₀ |
| Staphylococcus aureus (Methicillin-Susceptible) | Cefotaxime | - | 2.0 | - |
| Ceftriaxone | - | 2.0 | - | |
| Streptococcus pneumoniae | Cefotaxime | - | 0.25 | - |
| Ceftriaxone | 17,219 | 0.25 | - | |
| Streptococcus pyogenes | Cefotaxime | - | 0.015 | - |
| Ceftriaxone | - | 0.015 | - |
Note: Data for this compound is not available.
Table 2: In Vitro Activity against Gram-Negative Bacteria (MIC in µg/mL)
| Organism | Antibiotic | No. of Isolates | MIC₅₀ | MIC₉₀ |
| Escherichia coli | Cefotaxime | - | ≤0.004-0.5 | - |
| Ceftriaxone | 472,407 | ≤0.004-0.5 | - | |
| Haemophilus influenzae | Cefotaxime | - | ≤0.004 | - |
| Ceftriaxone | 7,911 | ≤0.004 | - | |
| Klebsiella pneumoniae | Cefotaxime | - | ≤0.004-0.5 | - |
| Ceftriaxone | 117,754 | ≤0.004-0.5 | - | |
| Neisseria gonorrhoeae | Cefotaxime | - | ≤0.001 | - |
| Ceftriaxone | 218 | ≤0.001 | - | |
| Proteus mirabilis | Cefotaxime | - | ≤0.004-0.5 | - |
| Ceftriaxone | 67,692 | ≤0.004-0.5 | - | |
| Pseudomonas aeruginosa | Cefotaxime | - | 8.0-16 | - |
| Ceftriaxone | - | 8.0-16 | - |
Note: Data for this compound is not available. The ranges for MIC₅₀ reflect variations observed across different studies.
Experimental Protocols
The determination of in vitro antibiotic activity is a standardized process crucial for the evaluation of new antimicrobial agents and for guiding clinical therapy. The following outlines a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Workflow for MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodologies
1. Bacterial Strains:
-
A panel of clinically relevant bacterial isolates, including both Gram-positive and Gram-negative species, are selected. These may include reference strains from recognized culture collections (e.g., ATCC) and clinical isolates from patient samples.
2. Antimicrobial Agents:
-
Stock solutions of the antibiotics (Cefotaxime, Ceftriaxone) are prepared at a known concentration in a suitable solvent according to the manufacturer's instructions.
3. Susceptibility Testing Methods:
-
Broth Microdilution: This is a common method where serial twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium.
-
Agar Dilution: In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then inoculated with a standardized suspension of the test bacteria.
4. Inoculum Preparation:
-
A standardized inoculum of each bacterial strain is prepared to a specific density (e.g., 0.5 McFarland standard), which corresponds to a known number of colony-forming units (CFU) per milliliter.
5. Incubation:
-
The inoculated microtiter plates or agar plates are incubated under specific conditions of temperature (e.g., 35-37°C) and time (e.g., 18-24 hours) that are optimal for the growth of the test bacteria.
6. MIC Determination:
-
Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Signaling Pathways and Mechanism of Action
Cefotaxime and Ceftriaxone, like other β-lactam antibiotics, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.
Caption: Mechanism of action of third-generation cephalosporins.
Conclusion
Based on the available in vitro data, Cefotaxime and Ceftriaxone demonstrate very similar and potent activity against a wide range of Gram-negative bacteria and many clinically important Gram-positive cocci.[3] Their antibacterial spectra are largely overlapping, making them valuable agents in the empirical treatment of various infections. The choice between these two agents in a clinical setting is often guided by their pharmacokinetic properties, such as half-life and dosing frequency, rather than significant differences in their in vitro potency. The lack of available in vitro susceptibility data for this compound prevents a direct comparison and suggests it may be a less commonly studied or utilized cephalosporin in contemporary research and clinical practice.
References
- 1. Evaluation of in vitro methods for testing ceftriaxone against anaerobic bacteria, including quality control guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 3. Ceftriaxone: a summary of in vitro antibacterial qualities including recommendations for susceptibility tests with 30-micrograms disks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefetrizole and Newer Generation Cephalosporins
This guide provides a detailed benchmark of Cefetrizole, a first-generation cephalosporin, against newer antibiotic compounds, specifically focusing on later-generation cephalosporins. The comparison is intended for researchers, scientists, and drug development professionals, offering objective data on performance, mechanism of action, and experimental protocols.
Introduction to Cephalosporins
Cephalosporins are a cornerstone class of β-lactam antibiotics used to treat a wide array of bacterial infections. They are categorized into "generations" based on their spectrum of antimicrobial activity. Each successive generation generally shows increased activity against Gram-negative bacteria, though this can sometimes be accompanied by decreased activity against Gram-positive organisms.[1]
-
First-Generation (e.g., this compound, Cefatrizine): Primarily active against Gram-positive bacteria like Staphylococcus and Streptococcus.[1][2]
-
Third-Generation (e.g., Ceftriaxone): Exhibit a broader spectrum of activity against Gram-negative bacteria and are particularly useful for treating hospital-acquired infections.[1][3]
-
Fourth-Generation (e.g., Cefepime): True broad-spectrum agents with excellent activity against both Gram-negative bacteria (including Pseudomonas aeruginosa) and Gram-positive bacteria.[1][4]
-
Fifth-Generation (e.g., Ceftaroline): Possess a potent, expanded spectrum of activity that notably includes resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[4]
Mechanism of Action
All cephalosporins share a common mechanism of action. They are bactericidal agents that disrupt the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][5] This is achieved by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the final cross-linking step in peptidoglycan synthesis.[2][5][6] The inhibition of PBPs leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.[2][6]
The following diagram illustrates this conserved signaling pathway.
Caption: Mechanism of action for Cephalosporin antibiotics.
Comparative Data Presentation
The performance of this compound is benchmarked against representative newer cephalosporins: Ceftriaxone (Third-Gen), Cefepime (Fourth-Gen), and Ceftaroline (Fifth-Gen).
Table 1: Antimicrobial Spectrum Comparison
| Antibiotic (Generation) | Key Gram-Positive Coverage | Key Gram-Negative Coverage | Activity Against Pseudomonas | Activity Against MRSA |
| This compound (First) | Excellent (Staphylococcus, Streptococcus) | Limited (E. coli, Klebsiella) | No | No |
| Ceftriaxone (Third) | Good (Streptococcus) | Excellent (Enterobacteriaceae)[3][7] | No[5] | No |
| Cefepime (Fourth) | Good (Staphylococcus, Streptococcus) | Excellent (Enterobacteriaceae)[4] | Yes[4] | No |
| Ceftaroline (Fifth) | Excellent (Staphylococcus, Streptococcus) | Good (Enterobacteriaceae) | No | Yes[4] |
Table 2: Pharmacokinetic Properties
| Property | This compound / First-Gen | Ceftriaxone (Third-Gen) | Cefepime (Fourth-Gen) | Ceftaroline (Fifth-Gen) |
| Administration | Oral | IV / IM[8] | IV | IV |
| Elimination Half-life | ~1.5 - 2.5 hours | ~5.8 - 8.7 hours[7][9] | ~2 hours | ~2.6 hours |
| Plasma Protein Binding | Moderate | 85-95% (concentration-dependent)[10] | ~16-19% | ~20% |
| Primary Excretion | Renal | Renal (33-67%) and Biliary[9] | Renal | Renal |
Resistance Mechanisms
Bacterial resistance to cephalosporins is a significant clinical challenge. The primary mechanisms include:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. This is a major resistance mechanism in Gram-negative bacteria.[1]
-
Target Site Alteration: Modifications in the structure of Penicillin-Binding Proteins (PBPs) reduce the binding affinity of the antibiotic, rendering it less effective.[1]
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict antibiotic entry into the cell.[11]
-
Efflux Pumps: Bacteria may acquire or upregulate pumps that actively transport the antibiotic out of the cell.[11]
Newer generation cephalosporins are often designed to be more stable against common β-lactamases.[1] However, the emergence of Extended-Spectrum β-Lactamases (ESBLs) can confer resistance even to third-generation cephalosporins.[1]
Experimental Protocols
The data presented in comparative studies are typically generated using standardized methodologies approved by bodies like the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Preparation: A standardized inoculum of the test bacterium is prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: The antibiotic is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading: The MIC is recorded as the lowest antibiotic concentration in which there is no visible bacterial growth (turbidity).
The following diagram outlines the workflow for this experiment.
Caption: Experimental workflow for MIC determination.
Protocol 2: Time-Kill Assay
This dynamic assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.
-
Setup: Test tubes containing broth and the antibiotic at various concentrations (e.g., 1x, 4x, 10x MIC) are prepared. A growth control tube without antibiotic is included.
-
Inoculation: All tubes are inoculated with a standardized bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube.
-
Plating: The samples are serially diluted and plated onto agar plates to quantify the number of viable bacteria (CFU/mL).
-
Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Conclusion
The evolution of cephalosporins from the first to the fifth generation demonstrates a clear progression in addressing the challenge of bacterial resistance, particularly among Gram-negative pathogens. While this compound and its first-generation counterparts remain effective for a specific range of Gram-positive infections, newer agents like Ceftriaxone, Cefepime, and Ceftaroline offer critical advantages. Ceftriaxone provides enhanced Gram-negative coverage and a longer half-life, allowing for less frequent dosing.[3][7] Cefepime offers a true broad-spectrum utility, including activity against P. aeruginosa.[4] Ceftaroline represents a major advancement with its unique ability to combat MRSA infections.[4] The selection of an appropriate cephalosporin requires careful consideration of the target pathogen's identity and susceptibility profile.
The logical relationship between cephalosporin generations and their primary targets is visualized below.
Caption: Primary spectrum advantages of cephalosporin generations.
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cefatrizine? [synapse.patsnap.com]
- 3. Ceftriaxone. A review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Generations of Cephalosporin Medication [verywellhealth.com]
- 5. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ceftriaxone: a beta-lactamase-stable, broad-spectrum cephalosporin with an extended half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacokinetic profile of ceftriaxone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. infectionsinsurgery.org [infectionsinsurgery.org]
Cefetrizole: A Comparative Analysis of its Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Statistical Validation and Comparison of Cefetrizole's Experimental Data
This compound, a semisynthetic cephalosporin antibiotic, has demonstrated notable in vitro activity against a range of clinically relevant bacteria. This guide provides a comprehensive comparison of this compound's performance against other cephalosporins, supported by available experimental data. The information is intended to offer an objective resource for researchers, scientists, and professionals involved in drug development.
In Vitro Antibacterial Activity: A Comparative Overview
This compound has shown a spectrum of in vitro activity comparable to other cephalosporins, with particular advantages against certain Gram-negative pathogens when compared to first-generation oral cephalosporins like cephalexin.
Quantitative Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator cephalosporins against various bacterial isolates. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative In Vitro Activity of this compound and Other Cephalosporins Against Gram-Positive Cocci
| Organism (No. of Strains) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | This compound | 0.8 | 1.6 | 0.2 - 6.3 |
| Cephalothin | 0.4 | 0.8 | 0.1 - 3.1 | |
| Cefazolin | 0.4 | 0.8 | 0.1 - 1.6 | |
| Cephalexin | 3.1 | 6.3 | 0.8 - 12.5 | |
| Streptococcus pyogenes | This compound | 0.1 | 0.2 | 0.05 - 0.4 |
| Cephalothin | 0.1 | 0.1 | 0.02 - 0.2 | |
| Cefazolin | 0.1 | 0.2 | 0.05 - 0.4 | |
| Cephalexin | 0.4 | 0.8 | 0.2 - 1.6 | |
| Streptococcus pneumoniae | This compound | 0.2 | 0.4 | 0.05 - 0.8 |
| Cephalothin | 0.1 | 0.2 | 0.02 - 0.4 | |
| Cefazolin | 0.1 | 0.2 | 0.05 - 0.4 | |
| Cephalexin | 1.6 | 3.1 | 0.8 - 6.3 |
Table 2: Comparative In Vitro Activity of this compound and Other Cephalosporins Against Gram-Negative Bacilli
| Organism (No. of Strains) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | This compound | 6.3 | 12.5 | 1.6 - >100 |
| Cephalothin | 12.5 | 50 | 3.1 - >100 | |
| Cefazolin | 6.3 | 25 | 1.6 - >100 | |
| Cephalexin | 12.5 | 50 | 3.1 - >100 | |
| Klebsiella pneumoniae | This compound | 3.1 | 12.5 | 0.8 - >100 |
| Cephalothin | 6.3 | 25 | 1.6 - >100 | |
| Cefazolin | 3.1 | 12.5 | 0.8 - >100 | |
| Cephalexin | 6.3 | 25 | 1.6 - >100 | |
| Proteus mirabilis | This compound | 3.1 | 6.3 | 0.8 - 25 |
| Cephalothin | 6.3 | 12.5 | 1.6 - 50 | |
| Cefazolin | 6.3 | 12.5 | 1.6 - 25 | |
| Cephalexin | 6.3 | 12.5 | 3.1 - 25 |
Experimental Protocols
The data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
-
Method: The agar dilution method was the primary technique used for determining the MIC values.
-
Media: Mueller-Hinton agar was the standard medium for testing most aerobic bacteria. For fastidious organisms such as Streptococcus pneumoniae, Mueller-Hinton agar supplemented with 5% sheep blood was used.
-
Inoculum: A standardized inoculum of approximately 104 colony-forming units (CFU) per spot was applied to the agar surface.
-
Incubation: Plates were incubated at 35°C for 18 to 24 hours in ambient air. For streptococci, incubation was performed in an atmosphere of 5% CO2.
-
Quality Control: Standard quality control strains, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, were tested concurrently to ensure the accuracy and reproducibility of the results.
Mechanism of Action: A Visual Representation
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a defective cell wall and ultimately results in bacterial cell lysis.
Figure 1. Mechanism of action of this compound.
Experimental Workflow for In Vitro Susceptibility Testing
The following diagram illustrates the typical workflow for determining the in vitro susceptibility of bacterial isolates to this compound and other antibiotics using the agar dilution method.
Figure 2. Agar dilution susceptibility testing workflow.
In Vivo Efficacy and Toxicology
Comprehensive in vivo efficacy and toxicology data for this compound were not extensively available in the reviewed literature. Further studies are required to establish a complete profile of its performance in animal models of infection and to fully characterize its safety profile. The available clinical studies suggest that this compound is generally well-tolerated, with no significant renal, hepatic, or hematological toxicity reported at therapeutic doses.[1][2]
Conclusion
The experimental data indicate that this compound is an effective in vitro antibacterial agent with a spectrum of activity that includes many common Gram-positive and Gram-negative pathogens. Notably, it demonstrates greater in vitro potency against several Gram-negative species compared to cephalexin. The presented data and experimental protocols provide a basis for further research and development of this cephalosporin antibiotic. Additional in vivo and toxicology studies are warranted to fully elucidate its clinical potential.
References
Inter-laboratory validation of a Cefetrizole quantification method
An extensive search for inter-laboratory validation studies and single-laboratory validation data for Cefetrizole quantification methods has yielded no specific results. The available scientific literature predominantly focuses on analytical methods for other drugs, such as Cetirizine and Ceftriaxone, and does not provide the necessary experimental data for a comparative guide on this compound.
Therefore, it is not possible to provide a comparison guide on the inter-laboratory validation of a this compound quantification method as requested, due to the lack of publicly available and specific data on this particular compound.
If you have access to internal or specific data regarding this compound quantification methods, please provide it, and I would be able to generate the requested comparison guide. Alternatively, I can create a similar guide for a more extensively researched compound, such as Ceftriaxone or Cetirizine, for which there is a wealth of available data.
A Comparative Analysis of the Preclinical Safety Profile of Cephalosporins: A Focus on Ceftriaxone as a Representative Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalosporins are a cornerstone in the treatment of bacterial infections. As with any therapeutic agent, a thorough understanding of their preclinical safety profile is paramount for drug development and risk assessment. This guide offers a comparative overview of the preclinical safety of several cephalosporins, with a focus on acute toxicity, sub-chronic and chronic toxicity, genotoxicity, and reproductive toxicity. Due to a lack of specific public data on Cefetrizole, this analysis leverages data from other well-studied cephalosporins, primarily Ceftriaxone, to provide a representative safety profile for this class of antibiotics.
Comparative Preclinical Safety Data
The following tables summarize the available quantitative preclinical safety data for selected cephalosporins. It is important to note that direct comparisons can be challenging due to variations in study design, species, and administration routes.
Table 1: Acute Toxicity of Selected Cephalosporins
| Compound | Species | Route of Administration | LD50 | Reference |
| Cefazolin | Rat | Oral | >11 g/kg | [1] |
| Rat | Intraperitoneal | 7,400 mg/kg | [1] | |
| Mouse | Subcutaneous | 7,600 mg/kg | [1] | |
| Cefotaxime | Mouse | Intraperitoneal | 10 g/kg | [2] |
| Rat | Intraperitoneal | 10 g/kg | [2] | |
| Ceftriaxone | Chick | Intramuscular | 2131 mg/kg | [3] |
Data for this compound and a direct oral LD50 for Ceftriaxone in rodents were not identified in the search.
Table 2: Repeated-Dose Toxicity of Ceftriaxone
| Study Duration | Species | Route | Doses | Key Findings | NOAEL | Reference |
| 28 days (Sub-acute) | Mouse & Rat | Not Specified | 10, 50, 150 mg/kg | No signs of toxicity; normal body weight gain; no mortality; unaltered hematological and biochemical parameters. | >150 mg/kg | [4] |
| 28 days (Sub-chronic) | Rat | Intravenous | 30, 60, 120 mg/kg | No significant changes in physiological, biochemical, or hematological parameters; no mortality. | >120 mg/kg | [5] |
| 6 months (Chronic) | Rat | Subcutaneous | Up to 2 g/kg/day | Safe and well-tolerated; no significant differences in body weight or food consumption; reversible anemia at injection site; cecum and bile duct dilatation. | 0.5 g/kg/day | [6] |
Table 3: Genotoxicity of Selected Cephalosporins
| Compound | Test | System | Doses | Result | Reference |
| Ceftriaxone | Micronucleus Test | In vivo (Albino Mice) | 100 & 200 mg/kg BW | Not genotoxic | [7][8] |
| Micronucleus Test | In vivo (Wistar Rats) | 500 & 1000 mg/kg BW | Not genotoxic | [9] | |
| Cefotaxime | Not specified | Not specified | Not specified | Not mutagenic | [10] |
Table 4: Reproductive and Developmental Toxicity of Selected Cephalosporins
| Compound | Species | Study Type | Doses | Key Findings | Reference |
| Cefazolin | Rat, Mouse | Reproduction | Not specified | No evidence of impaired fertility or harm to the fetus. | [11] |
| Cefotaxime | Rat, Mouse | Fertility & Teratology | Up to ~1,200 mg/kg/day | No effects on fertility or teratologic effects observed. | [10][12] |
| Cefuroxime Axetil | Mouse, Rat | Reproduction | Up to 3,200 mg/kg/day (mouse), 1,000 mg/kg/day (rat) | No evidence of impaired fertility or harm to the fetus. | [13][14] |
Experimental Protocols
The following sections detail the general methodologies for key preclinical safety studies, based on standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (Following OECD Guideline 425: Up-and-Down Procedure)
This study is designed to estimate the median lethal dose (LD50) of a substance after a single oral administration.[15]
Methodology:
-
Test Animals: Typically, a small number of rodents (e.g., rats) of a single sex are used.[16]
-
Dosing: Animals are dosed sequentially. The first animal receives a dose just below the estimated LD50.
-
Observation: If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.[15]
-
Dose Progression: The dose is increased or decreased by a constant factor.
-
Endpoint: The test is concluded when a sufficient number of dose reversals have occurred to allow for the calculation of the LD50 using the maximum likelihood method.
-
Observation Period: Animals are observed for signs of toxicity and mortality for up to 14 days.[3]
Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
This assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes.[5][9]
Methodology:
-
Test System: Typically rodents, such as mice or rats, are used.[5]
-
Administration: The test substance is administered via an appropriate route, usually in one or two doses.[17]
-
Dose Groups: At least three dose levels are tested, along with a negative (vehicle) and a positive control group.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[12]
-
Slide Preparation and Analysis: The collected cells are stained, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei.[5]
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to the negative control indicates a positive result.[9][12]
Prenatal Developmental Toxicity Study (Following OECD Guideline 414)
This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[6]
Methodology:
-
Test Animals: Pregnant rodents (commonly rats) or rabbits are used.[10]
-
Dosing Period: The test substance is administered daily, typically from implantation to the day before the scheduled caesarean section.[6]
-
Dose Groups: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not death.[18]
-
Maternal Evaluation: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
-
Fetal Evaluation: Near term, the uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[18]
-
Endpoints: The study evaluates maternal toxicity, embryo-fetal death, and structural abnormalities and growth alterations in the fetuses.[6]
Signaling Pathways in Cephalosporin Toxicity
While generally considered safe, some cephalosporins have been associated with neurotoxicity and hematological adverse effects.
Cephalosporin-Induced Neurotoxicity
The primary proposed mechanism for cephalosporin-induced neurotoxicity is the inhibition of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[7][19]
Mechanism:
-
Cephalosporins can cross the blood-brain barrier, particularly in cases of meningeal inflammation or renal impairment.[7]
-
The β-lactam ring structure of cephalosporins is thought to competitively inhibit the binding of GABA to its GABAA receptors.[7][20]
-
This inhibition reduces the influx of chloride ions into neurons, leading to a decrease in the neuronal threshold for excitation and resulting in hyperexcitability.[7]
-
Clinical manifestations can include confusion, myoclonus, and seizures.[7][8]
Cephalosporin-Induced Hematological Toxicity
Certain cephalosporins have been linked to hematological adverse effects, including hypoprothrombinemia and, rarely, immune-mediated cytopenias.[2][21]
Mechanisms:
-
Hypoprothrombinemia: Some cephalosporins containing an N-methylthiotetrazole (NMTT) or similar side chain can inhibit vitamin K epoxide reductase, an enzyme crucial for the synthesis of vitamin K-dependent clotting factors. This can lead to an increased risk of bleeding.[11]
-
Immune-Mediated Cytopenias: In rare cases, cephalosporins can induce the formation of antibodies that target red blood cells, neutrophils, or platelets, leading to hemolytic anemia, neutropenia, or thrombocytopenia.[2][21]
Conclusion
The preclinical safety data for cephalosporins, as represented by compounds like Ceftriaxone, Cefotaxime, Cefazolin, and Cefuroxime, indicate a generally favorable safety profile. Acute toxicity is low, and they are typically well-tolerated in repeated-dose studies. The available data suggest a lack of genotoxic or significant reproductive and developmental toxicity at therapeutic doses. However, potential for neurotoxicity through GABAergic inhibition and hematological effects, particularly with certain structural motifs, are important considerations in the safety assessment of new and existing cephalosporins. The absence of specific preclinical safety data for this compound in the public domain highlights the importance of conducting comprehensive toxicological evaluations for each new chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. oecd.org [oecd.org]
- 4. Cephalosporin-induced neurotoxicity: clinical manifestations, potential pathogenic mechanisms, and the role of electroencephalographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. consultant360.com [consultant360.com]
- 8. Risk of neurotoxicity with cephalosporins [medsafe.govt.nz]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. mdpi.com [mdpi.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. frontiersin.org [frontiersin.org]
- 14. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. OECD guideline 425: Significance and symbolism [wisdomlib.org]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. patientcareonline.com [patientcareonline.com]
- 20. openworks.mdanderson.org [openworks.mdanderson.org]
- 21. Ceftriaxone-Induced Pancytopenia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefetrizole's Efficacy Against Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial resistance, a thorough evaluation of existing and novel therapeutic agents is paramount. This guide provides a comprehensive comparison of Cefetrizole (Cefatrizine), an early-generation cephalosporin, with the widely-used third-generation cephalosporin, Ceftriaxone. The focus is on their efficacy against clinically relevant resistant bacterial strains, providing a data-driven perspective for researchers and drug development professionals.
Executive Summary
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and Ceftriaxone against key susceptible and resistant bacterial strains. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Comparative MIC Values (µg/mL) Against Susceptible Strains
| Bacterial Species | This compound (Cefatrizine) | Ceftriaxone |
| Staphylococcus aureus (MSSA) | 0.25 - 1 | 1 - 8[1] |
| Streptococcus pneumoniae | ≤0.06 - 0.5 | ≤0.015 - 1 |
| Escherichia coli | 2 - 12.5 | 0.03 - 0.25 |
| Klebsiella pneumoniae | 4 - 12.5 | 0.06 - 0.5 |
Table 2: Comparative MIC Values (µg/mL) Against Resistant Strains
| Bacterial Species & Resistance Profile | This compound (Cefatrizine) | Ceftriaxone |
| Staphylococcus aureus (MRSA) | >100 | 16 - >2048[2][3] |
| Escherichia coli (ESBL-producing) | Often >32 | ≥2 - >128[2][4] |
| Klebsiella pneumoniae (ESBL-producing) | Often >32 | ≥2 - >128[2][4] |
Note: Data for this compound against specific, genetically characterized resistant strains is limited in recent literature. The values presented are based on older studies and general knowledge of first-generation cephalosporin activity.
Mechanism of Action and Resistance
Both this compound and Ceftriaxone are beta-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final step in peptidoglycan synthesis.
Bacterial resistance to cephalosporins is primarily driven by two mechanisms:
-
Enzymatic Degradation: The production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.
-
Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the antibiotic.
The following diagram illustrates the general mechanism of action and the key resistance pathways.
Mechanism of cephalosporin action and bacterial resistance.
Ceftriaxone's molecular structure provides greater stability against hydrolysis by many common beta-lactamases, such as TEM-1 and SHV-1, compared to this compound.[5] However, the emergence of extended-spectrum beta-lactamases (ESBLs), particularly the CTX-M family, can effectively hydrolyze Ceftriaxone, leading to high-level resistance.[6][7]
In the case of Methicillin-Resistant Staphylococcus aureus (MRSA), resistance is primarily due to the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. PBP2a has a very low affinity for most beta-lactam antibiotics, including both this compound and Ceftriaxone, rendering them ineffective.[8]
The following workflow outlines the process of identifying ESBL-producing bacteria.
Workflow for the identification of ESBL-producing bacteria.
Experimental Protocols
The data presented in this guide are primarily derived from standardized antimicrobial susceptibility testing methods. Below are the detailed methodologies for two key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)
-
Stock solutions of this compound and Ceftriaxone
-
Pipettes and sterile tips
Procedure:
-
Prepare Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB in the wells of the microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility
This is a qualitative method used to determine the susceptibility of a bacterial isolate to a range of antibiotics.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Paper disks impregnated with known concentrations of this compound and Ceftriaxone
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked in three directions to ensure confluent growth.
-
Application of Antibiotic Disks: Using sterile forceps, antibiotic-impregnated disks are placed on the surface of the inoculated agar plate. The disks should be pressed down gently to ensure complete contact with the agar.
-
Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
While this compound (Cefatrizine) may still have a role in treating infections caused by susceptible Gram-positive organisms, its utility against resistant strains, particularly those producing beta-lactamases, is severely limited. Ceftriaxone offers a significant advantage in this regard, with a broader spectrum of activity and greater stability against many, but not all, beta-lactamases. The continuous emergence of new resistance mechanisms, such as novel ESBL variants and alterations in PBPs, necessitates ongoing surveillance and the development of new therapeutic strategies. For researchers and drug development professionals, understanding the specific mechanisms of resistance and the comparative efficacy of different antibiotic classes is crucial for designing the next generation of antimicrobial agents.
References
- 1. In Vitro Ceftriaxone Susceptibility in Methicillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PRO: Testing for ESBL production is necessary for ceftriaxone-non-susceptible Enterobacterales: perfect should not be the enemy of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing the Optimal Ceftriaxone MIC for Predicting ESBL Production in Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Interactions of ceftriaxone with beta-lactamases including those which hydrolyze cefotaxime] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extended-Spectrum β-Lactamases: a Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevalence of TEM, SHV, and CTX-M Beta-Lactamase genes in the urinary isolates of a tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Cefetrizole
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Cefetrizole, a cephalosporin antibiotic. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.
This compound, like other beta-lactam antibiotics, presents potential hazards, primarily respiratory and skin sensitization.[1] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and emergency responses to mitigate these risks and ensure a safe research environment.
Personal Protective Equipment (PPE) for this compound Handling
All personnel handling this compound powder must use the following personal protective equipment. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. The inner glove should be removed and disposed of before leaving the work area. |
| Body Protection | Disposable Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required. Gowns should not be worn outside of the designated handling area. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn in conjunction with goggles, especially when handling the powder or preparing solutions, to protect against splashes and aerosols. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved N95 or higher-rated respirator is required when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout the experimental workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If compromised, do not open and follow emergency spill procedures.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly marked as a hazardous substance area.
Handling and Experimental Procedures
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood, to minimize the generation of aerosols.[3]
-
Weighing: When weighing the powder, use a balance inside a chemical fume hood or a ventilated balance safety enclosure.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the this compound powder slowly to avoid splashing.
-
Personal Hygiene: After handling, and before leaving the laboratory, wash hands thoroughly with soap and water. Do not eat, drink, or apply cosmetics in areas where this compound is handled.
Disposal Plan: Managing this compound Waste
All this compound waste, including contaminated PPE, is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[4][5][6]
Waste Segregation and Collection
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated weighing paper, and other solid materials must be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.[7]
Final Disposal
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Ensure all waste containers are properly sealed and labeled before collection.
Emergency Procedures: Responding to this compound Exposure
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing.[8] | Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. | Seek immediate medical attention. |
Spill Response
-
Minor Spill (powder or solution):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully clean the area with a suitable decontaminating solution.
-
Collect all cleanup materials in a hazardous waste container.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent others from entering the contaminated area.
-
Follow the instructions of the emergency response team.
-
This compound Handling Workflow
References
- 1. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. vumc.org [vumc.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Safe Handling of Laboratory Equipment – AFNS Safety [afns-safety.ualberta.ca]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
